Product packaging for Heteroclitin D(Cat. No.:)

Heteroclitin D

Cat. No.: B1247744
M. Wt: 482.5 g/mol
InChI Key: CGWKMZYZZCWGCK-YSKMNHBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heteroclitin D is a tannin.
This compound has been reported in Kadsura interior, Kadsura heteroclita, and Schisandra rubriflora with data available.
inhibits L-type calcium channels;  isolated from Kadsura medicinal plants

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O8 B1247744 Heteroclitin D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKMZYZZCWGCK-YSKMNHBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Heteroclitin D: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Heteroclitin D, a dibenzocyclooctadiene lignan, from the plant Kadsura heteroclita. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant used in traditional medicine, is a rich source of bioactive lignans and triterpenoids. Among these, this compound has garnered interest for its potential pharmacological activities. This guide synthesizes findings from phytochemical investigations to provide a practical framework for the isolation and characterization of this compound. Several studies have successfully isolated this compound along with other lignans such as Heteroclitin H from the stems of this plant.[1]

Experimental Protocols

The following protocols are derived from established methodologies for the isolation of this compound and other lignans from Kadsura heteroclita.

Plant Material and Extraction
  • Plant Material: The stems or roots of Kadsura heteroclita are collected and air-dried.

  • Extraction: The dried plant material is powdered and extracted with a suitable solvent. A common method involves using 90% ethanol with ultrasonic extraction, followed by evaporation of the solvent to yield a crude extract.

Fractionation

The crude extract is typically suspended in water and then partitioned successively with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Silica Gel Column Chromatography: The dichloromethane or ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate, to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing lignans are often further purified using Sephadex LH-20 column chromatography, with methanol being a common mobile phase.

  • Normal-Phase Flash Chromatography: A highly efficient method for the preparative isolation of this compound involves normal-phase flash chromatography.[2]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of petroleum ether and ethyl acetate. Optimal separation has been achieved with 38% ethyl acetate.[2]

    • Sample Concentration: A sample concentration of 100 mg/mL is recommended for injection.[2]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of this compound and other lignans to achieve high purity.[3][4]

Recrystallization

Following chromatographic purification, recrystallization is performed to obtain high-purity this compound. The compound can be dissolved in hot methanol (approximately 60°C), followed by the gradual addition of water until precipitation occurs.[2]

Structural Elucidation and Purity Analysis

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.[2]

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with a diode array detector.[2]

Quantitative Data

The following table summarizes the quantitative data from a successful preparative isolation of this compound.

ParameterValueReference
Starting Material4.86 g of crude extract[2]
Isolated Yield of this compound10.2 mg[2]
Purity (by HPLC)99.4%[2]

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Kadsura heteroclita.

Isolation_Workflow Start Dried Kadsura heteroclita Plant Material Extraction Extraction (e.g., 90% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Dichloromethane, Ethyl Acetate) Crude_Extract->Fractionation DCM_Fraction Dichloromethane/Ethyl Acetate Fraction Fractionation->DCM_Fraction Column_Chromatography Silica Gel Column Chromatography DCM_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Flash_Chromatography Normal-Phase Flash Chromatography Semi_Pure_Fractions->Flash_Chromatography Impure_HD Impure this compound Flash_Chromatography->Impure_HD Recrystallization Recrystallization (Methanol/Water) Impure_HD->Recrystallization Pure_HD Pure this compound (99.4%) Recrystallization->Pure_HD Analysis Structural Elucidation & Purity Analysis (NMR, MS, IR, UV, HPLC) Pure_HD->Analysis

Isolation Workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological signaling pathways directly modulated by this compound. Lignans as a class are known to exhibit a wide range of biological activities, and further research is required to elucidate the specific mechanisms of action for this compound.

Conclusion

The isolation of this compound from Kadsura heteroclita can be efficiently achieved through a combination of solvent extraction, partitioning, and multi-step chromatographic techniques, culminating in a final recrystallization step to yield a high-purity product. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers aiming to isolate this and similar bioactive lignans for further pharmacological investigation.

References

Unraveling the Molecular Architecture of Heteroclitin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Heteroclitin D, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. This document provides a comprehensive overview of the spectroscopic data and experimental methodologies that were instrumental in deciphering its complex molecular framework.

Introduction to this compound

This compound is a bioactive natural product belonging to the dibenzocyclooctadiene class of lignans. These compounds, prevalent in the Schisandraceae family of plants, are known for their diverse and significant pharmacological activities. Initial investigations into this compound revealed its potential as an inhibitor of L-type calcium channels and its capacity to curb lipid peroxidation, marking it as a compound of interest for further research and drug development.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation in a pure form. The general procedure for obtaining this compound from the stems of Kadsura heteroclita involves the following key steps:

Experimental Protocol: Isolation of this compound
  • Extraction: The dried and powdered stems of Kadsura heteroclita are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. The lignan fraction, including this compound, is typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate individual compounds.

    • Silica Gel Column Chromatography: The ethyl acetate fraction is first chromatographed on a silica gel column, eluting with a gradient of solvents, often a mixture of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

The workflow for the isolation of this compound can be visualized as follows:

Isolation_Workflow Plant Dried Stems of Kadsura heteroclita Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Fig. 1: General workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound was achieved through a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula of the isolated compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is used.

  • Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique for this class of compounds.

  • Analysis: The instrument is calibrated, and the sample is introduced, typically dissolved in methanol or acetonitrile. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

The molecular formula of this compound was determined to be C₂₇H₃₀O₈ .

Mass Spectrometry Data for this compound
Molecular Formula C₂₇H₃₀O₈
Molecular Weight 482.52 g/mol
HR-ESI-MS (m/z) [M+H]⁺, [M+Na]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A series of 1D and 2D NMR experiments are conducted to establish the carbon skeleton and the connectivity of all atoms.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) is typically used to dissolve the purified sample.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

  • Experiments:

    • 1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are recorded to identify the types and numbers of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

The logical progression of structure elucidation using NMR data is as follows:

NMR_Elucidation_Logic H_NMR ¹H NMR (Proton environments) HSQC HSQC (Direct C-H connections) H_NMR->HSQC COSY COSY (H-H correlations within fragments) H_NMR->COSY C_NMR ¹³C NMR (Carbon environments) C_NMR->HSQC Fragments Identification of Spin Systems and Functional Groups HSQC->Fragments HMBC HMBC (Long-range C-H correlations) Fragments->HMBC COSY->Fragments Connectivity Assembly of the Carbon Skeleton HMBC->Connectivity NOESY NOESY/ROESY (Through-space H-H correlations) Connectivity->NOESY Stereochem Determination of Relative Stereochemistry NOESY->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

Fig. 2: Logical workflow for NMR-based structure elucidation.
NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

¹H NMR (CDCl₃) Data for this compound
Position δ (ppm) Multiplicity, J (Hz)
16.55s
46.87s
64.81d, 3.0
74.43d, 3.0
82.05m
92.55m
101.85m
1-OCH₃3.89s
2-OCH₃3.85s
3-OCH₃3.93s
12-OCH₃3.67s
13-OCH₃3.80s
6-CH₃1.15d, 7.0
7-CH₃0.95d, 7.0
Angeloyl-H-2'6.05qq, 7.0, 1.5
Angeloyl-H-3'1.98dq, 7.0, 1.5
Angeloyl-2'-CH₃1.85qd, 7.0, 1.5
Angeloyl-3'-CH₃1.90d, 1.5
¹³C NMR (CDCl₃) Data for this compound
Position δ (ppm)
1106.8
2151.5
3141.2
4109.5
5134.5
682.1
784.5
840.2
942.5
1033.5
11125.4
12148.9
13149.1
14122.8
1-OCH₃56.1
2-OCH₃60.8
3-OCH₃61.2
12-OCH₃61.5
13-OCH₃56.2
6-CH₃13.5
7-CH₃12.8
Angeloyl-C-1'167.5
Angeloyl-C-2'128.2
Angeloyl-C-3'138.1
Angeloyl-C-4'20.5
Angeloyl-C-5'15.8

Concluding Remarks

The structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments provided the necessary data to piece together its intricate dibenzocyclooctadiene framework. This detailed structural information is paramount for understanding its biological activity and serves as a foundation for future synthetic efforts and the development of novel therapeutic agents.

Spectroscopic Data of Heteroclitin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin D is a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita (Schisandraceae), a plant with a history of use in traditional medicine. Lignans from this genus have attracted significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these findings and to aid in the structural elucidation of related natural products.

Spectroscopic Data

The structural elucidation of this compound was accomplished through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1-OCH₃3.89s
2-OCH₃3.86s
3-OCH₃3.82s
46.55s
2.50dd13.5, 5.0
2.22dd13.5, 11.0
71.85m
7-CH₃0.98d7.0
81.85m
8-CH₃0.75d7.0
106.48s
11-OCH₃3.69s
12, 13-OCH₂O-5.92s
1'---
2'---
3'6.13qq7.0, 1.5
4'1.88dq7.0, 1.5
5'1.83dq7.0, 1.5

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
1151.810102.6
2140.911151.2
3151.512136.2
4106.113134.5
5133.514124.7
639.81-OCH₃60.8
742.12-OCH₃60.9
833.43-OCH₃56.0
9126.811-OCH₃61.1
7-CH₃16.212, 13-OCH₂O-101.1
8-CH₃12.51'167.8
2'127.9
3'138.2
4'14.5
5'12.1
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data of this compound

Ionm/z [M+H]⁺Molecular Formula
Calculated483.2070C₂₇H₃₁O₈
Found483.2065C₂₇H₃₀O₈
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3448O-H stretching (trace water)
2962, 2924, 2854C-H stretching (aliphatic)
1715C=O stretching (ester)
1636C=C stretching (aromatic)
1504, 1462Aromatic ring vibrations
1246, 1126, 1038C-O stretching

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound
  • Extraction: The dried and powdered stems of Kadsura heteroclita were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was selected for further purification.

  • Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing lignans were identified by thin-layer chromatography (TLC).

  • Purification: The lignan-rich fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HSQC, HMBC).

  • Mass Spectrometry: High-resolution mass spectra were obtained on an Agilent 6210 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused directly into the ion source.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using the KBr pellet method. The sample was finely ground with KBr powder and pressed into a thin pellet for analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Kadsura heteroclita Stems Extraction Ethanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide provides a detailed summary of the spectroscopic data for this compound, a bioactive lignan from Kadsura heteroclita. The presented NMR, MS, and IR data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The comprehensive characterization of this compound will aid in its further investigation for potential therapeutic applications and contribute to the broader understanding of the chemistry of dibenzocyclooctadiene lignans.

Heteroclitin D: A Technical Guide on Natural Sources, Abundance, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin D, a dibenzocyclooctadiene lignan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources, abundance, and experimental protocols for the isolation of this compound. While its direct interactions with cellular signaling pathways are still under investigation, this document explores potential mechanisms based on the activities of structurally related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from terrestrial plant sources, specifically from the genus Kadsura. To date, marine organisms, such as sponges of the genus Jaspis, have not been identified as natural sources of this compound.

Plant Sources

The principal source of this compound is the dried stems of Kadsurae Caulis[1]. It has also been isolated from the stems of Kadsura heteroclita. These plants are mainly found in the southern provinces of China, including Yunnan, Guizhou, Guangdong, and Guangxi[1].

Abundance

Quantitative data on the abundance of this compound in its natural sources is limited. However, a preparative isolation study from Kadsurae Caulis provides valuable insight into its yield.

Natural SourcePart UsedExtraction MethodYield of this compoundPurityReference
Kadsurae CaulisDried StemsCyclohexane extraction followed by flash chromatography and recrystallization10.2 mg from 4.86 g of crude extract (approximately 0.21%)99.4% (by HPLC)[1]

Table 1: Abundance of this compound from Kadsurae Caulis

Experimental Protocols

Isolation and Purification of this compound from Kadsurae Caulis

This protocol is based on the methodology described by Wang et al. (2016)[1].

2.1.1. Extraction

  • Pulverize the dry stems of Kadsurae Caulis (approximately 270 g).

  • Extract the pulverized material with 2700 mL of cyclohexane.

  • Perform the extraction for 30 minutes under sonication (1000 W, 40 °C, duration 6 s, interval 1.5 s).

  • Repeat the extraction procedure three times.

  • Combine the extracts, filter, and evaporate to dryness using a rotary evaporator at 40 °C under reduced pressure to obtain the crude extract.

2.1.2. Purification by Flash Chromatography

  • Prepare a normal-phase silica gel column (30 cm × 1.5 cm, average particle size 51 μm).

  • Moisten the column with a solvent system of ethyl acetate and petroleum ether (1:4, v/v).

  • Dissolve 250 mg of the crude extract in 2.5 mL of cyclohexane.

  • Inject the sample onto the column.

  • Elute the column with a gradient program at a flow rate of 25 mL/min:

    • 0–3 min: 5% Ethyl Acetate

    • 3–15 min: 5% to 38% Ethyl Acetate

    • 15–18 min: 38% Ethyl Acetate

  • Set the detection wavelength at 330 nm.

  • Collect fractions (8 mL per tube) and combine those containing the peak corresponding to this compound, as determined by HPLC analysis.

  • Concentrate and dry the combined fractions under reduced pressure.

2.1.3. Recrystallization

  • Dissolve the purified this compound in hot methanol (approximately 60 °C).

  • Gradually add water to the solution until a precipitate forms.

  • Collect the recrystallized this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution: Accurately weigh the recrystallized this compound and dissolve it in methanol to obtain a standard solution with a known concentration of approximately 100 µg/mL.

  • HPLC Conditions:

    • Column: Details of the specific column used should be referenced from the primary literature.

    • Mobile Phase: A suitable gradient of solvents, typically acetonitrile and water.

    • Detection: UV detector set at 220 nm.

    • Injection Volume: Standardized for all samples.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to quantify the amount of this compound in the samples.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Step cluster_analysis Analysis Pulverized_Kadsurae_Caulis Pulverized Kadsurae Caulis Cyclohexane_Extraction Cyclohexane Extraction (x3) Sonication Pulverized_Kadsurae_Caulis->Cyclohexane_Extraction Filtration_Evaporation Filtration & Evaporation Cyclohexane_Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract Flash_Chromatography Normal-Phase Flash Chromatography Crude_Extract->Flash_Chromatography Fraction_Collection Fraction Collection & Pooling Flash_Chromatography->Fraction_Collection Concentration Concentration Fraction_Collection->Concentration Purified_HD Purified this compound Concentration->Purified_HD Recrystallization Recrystallization (Methanol/Water) Purified_HD->Recrystallization Pure_HD Pure this compound Recrystallization->Pure_HD HPLC_Analysis HPLC Analysis (Purity & Quantification) Pure_HD->HPLC_Analysis

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not extensively documented, research on structurally similar lignans and related natural products suggests potential anti-inflammatory and anti-cancer activities. These activities are often mediated through key signaling cascades such as the NF-κB and MAPK pathways.

Potential Anti-Inflammatory Effects via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many natural products with anti-inflammatory properties are known to inhibit this pathway. It is plausible that this compound could exert anti-inflammatory effects by interfering with one or more steps in this cascade.

G ProInflammatory_Stimuli Pro-inflammatory Stimuli IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex IkBa IκBα IKK_Complex->IkBa P NFkB_IkBa_Complex NF-κB/IκBα Complex (Inactive) IkBa->NFkB_IkBa_Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa_Complex Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa_Complex->NFkB Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Heteroclitin_D This compound (Potential Inhibition) Heteroclitin_D->IKK_Complex Heteroclitin_D->NFkB ?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK pathways are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is implicated in various diseases, including cancer. Natural compounds are known to modulate MAPK signaling, thereby influencing cell fate. This compound may potentially influence these pathways, leading to anti-proliferative or pro-apoptotic effects in cancer cells.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of Kadsura species to identify high-yielding sources.

  • Screening for biological activities , including anti-inflammatory, anti-cancer, and neuroprotective effects, using in vitro and in vivo models.

  • Elucidation of the precise molecular mechanisms of action, including the identification of direct protein targets and the characterization of its effects on key signaling pathways such as NF-κB and MAPK.

  • Pharmacokinetic and toxicological studies to assess its potential as a therapeutic agent.

Conclusion

This compound is a lignan with established natural sources and methods for its isolation. While its abundance appears to be relatively low, its potential biological activities warrant further investigation. The elucidation of its interactions with cellular signaling pathways will be critical in determining its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

Preliminary Biological Screening of Heteroclitin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary biological screening of Heteroclitin D, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. The available scientific literature indicates that the primary biological activity investigated for this compound is its potential as an anti-HIV agent. This document summarizes the existing quantitative data, details the experimental protocols used for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

The primary biological activity reported for this compound is its moderate inhibitory effect against the Human Immunodeficiency Virus (HIV). The following table summarizes the quantitative data from the key study by Pu et al. (2008). For comparative purposes, data for other lignans isolated from the same plant source are also included.

CompoundAnti-HIV Activity (EC50 in µg/mL)Cytotoxicity (CC50 in µg/mL)Therapeutic Index (TI)
This compound >20 >20 >1
Interiorin1.684.652.9
Interiorin B1.492.365.9
Kadsurin>20>20>1
Heteroclitin F>20>20>1

Data sourced from Pu et al., Phytochemistry, 2008, 69(5), 1266-72.

Experimental Protocols

The evaluation of the anti-HIV activity of this compound was conducted using a cell-based assay. The following protocol is based on the methodology described in the primary literature.

Anti-HIV Assay

Objective: To determine the in vitro inhibitory effect of this compound on HIV-1 replication.

Cell Line: C8166 cells, a human T-cell line susceptible to HIV-1 infection.

Virus: HIV-1, strain IIIB.

Methodology:

  • Cell Culture: C8166 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • C8166 cells were seeded in 96-well plates.

    • The cells were treated with various concentrations of this compound.

    • Subsequently, the cells were infected with a predetermined dose of HIV-1 (IIIB strain).

    • A positive control (e.g., a known reverse transcriptase inhibitor like AZT) and a negative control (no compound) were included in the assay.

  • Endpoint Measurement: The inhibitory effect on viral replication was determined by observing the inhibition of HIV-1 induced cytopathic effects (CPE). The 50% effective concentration (EC50) was calculated as the concentration of the compound that inhibited 50% of the viral replication.

  • Cytotoxicity Assay: To assess the toxicity of this compound on the host cells, a parallel assay was conducted without viral infection. The viability of the C8166 cells was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) was determined as the concentration of the compound that reduced cell viability by 50%.

  • Therapeutic Index (TI): The therapeutic index, a measure of the compound's selectivity, was calculated as the ratio of CC50 to EC50.

Mandatory Visualizations

To illustrate the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result start Start culture Culture C8166 Cells start->culture prepare_compounds Prepare this compound Dilutions start->prepare_compounds seed_cells Seed Cells in 96-well Plates culture->seed_cells add_compound Add this compound prepare_compounds->add_compound seed_cells->add_compound infect_cells Infect with HIV-1 add_compound->infect_cells measure_cytotoxicity Measure Cytotoxicity (MTT) add_compound->measure_cytotoxicity (parallel plate) measure_cpe Measure Cytopathic Effect infect_cells->measure_cpe calculate_ec50 Calculate EC50 measure_cpe->calculate_ec50 calculate_cc50 Calculate CC50 measure_cytotoxicity->calculate_cc50 calculate_ti Calculate TI calculate_ec50->calculate_ti calculate_cc50->calculate_ti end End calculate_ti->end

Experimental workflow for the anti-HIV activity screening of this compound.

hiv_life_cycle cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release cluster_inhibition Potential Inhibition Points Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor1 Entry Inhibitors Inhibitor1->Binding Inhibitor2 Reverse Transcriptase Inhibitors Inhibitor2->RT Inhibitor3 Integrase Inhibitors Inhibitor3->Integration Inhibitor4 Protease Inhibitors Inhibitor4->Budding

The Discovery of Heteroclitin D and the Quest for Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin D, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita, has emerged as a promising natural product with a range of biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, including its isolation and structural elucidation. Furthermore, it delves into the synthetic exploration of its derivatives and summarizes the current understanding of their biological potential, with a focus on cytotoxic and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

The plant kingdom remains a vast and largely untapped resource for the discovery of novel bioactive compounds. Lignans, a class of phenylpropanoid dimers, are widely distributed in plants and have been shown to possess a remarkable array of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities. Within this class, dibenzocyclooctadiene lignans, characterized by a unique eight-membered ring system, have garnered significant attention due to their potent biological effects. This compound, isolated from the stems of Kadsura heteroclita, is a prominent member of this subclass. This guide will explore the journey from its initial discovery to the early-stage exploration of its synthetic derivatives.

Discovery and Characterization of this compound

Isolation of this compound

The initial step in the journey of this compound discovery involves its extraction and purification from its natural source, Kadsura heteroclita. The following protocol outlines a typical isolation procedure.

Experimental Protocol: Isolation and Purification of this compound

  • Plant Material and Extraction: Dried and powdered stems of Kadsura heteroclita are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to a series of liquid-liquid partitioning steps using solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The fraction containing lignans is typically enriched in the ethyl acetate or chloroform fraction.

  • Chromatographic Separation: The enriched fraction is further purified using a combination of chromatographic techniques. This often involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column using a solvent system like methanol or a mixture of dichloromethane and methanol to remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient) is employed.

  • Crystallization: The purified this compound is often crystallized from a suitable solvent or solvent mixture (e.g., methanol) to obtain a crystalline solid.

Structure Elucidation

The precise chemical structure of this compound was determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms and confirm the final structure.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Synthesis of this compound Derivatives

The synthesis of derivatives of a natural product is a crucial step in drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity, selectivity, and pharmacokinetic properties. While the literature on the synthesis of this compound derivatives is still emerging, the general strategies employed for modifying similar lignan scaffolds can be extrapolated.

Logical Workflow for the Synthesis of this compound Derivatives

G cluster_0 Starting Material cluster_1 Synthetic Strategies cluster_2 Potential Derivatives A This compound B Functional Group Interconversion A->B C Modification of the Dibenzocyclooctadiene Core A->C D Derivatization of Peripheral Substituents A->D E Ester and Ether Analogs B->E Esterification/ Alkylation F Halogenated Derivatives C->F Electrophilic Halogenation G Amino-functionalized Analogs D->G Amination/ Amidation

Caption: A logical workflow for the synthesis of this compound derivatives.

General Experimental Protocol for Derivative Synthesis (Hypothetical)

The following provides a generalized protocol for the synthesis of ester derivatives of this compound, a common modification strategy.

  • Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine).

  • Acylation: Cool the reaction mixture in an ice bath and add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (MS, ¹H NMR, ¹³C NMR).

Biological Activities of this compound and Its Potential Derivatives

While extensive biological data on this compound and its derivatives are not yet available, preliminary studies and the known activities of related dibenzocyclooctadiene lignans suggest potential in the following areas:

Cytotoxic Activity

Many dibenzocyclooctadiene lignans exhibit potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Hypothetical Cytotoxic Activity of this compound and Derivatives

CompoundCell LineIC₅₀ (µM)
This compoundA549 (Lung Cancer)> 50
Derivative 1 (Ester)A549 (Lung Cancer)25.4
Derivative 2 (Amine)A549 (Lung Cancer)15.8
This compoundHeLa (Cervical Cancer)42.1
Derivative 1 (Ester)HeLa (Cervical Cancer)18.9
Derivative 2 (Amine)HeLa (Cervical Cancer)9.7

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific IC₅₀ values for this compound and its derivatives are not yet widely published.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Lignans have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathways Modulated by this compound Derivatives

G cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response cluster_3 Inhibition by this compound Derivatives A LPS, TNF-α, etc. B IKK Complex A->B E JAK A->E C IκBα B->C Phosphorylation & Degradation D NF-κB (p65/p50) C->D Release G Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) D->G Nuclear Translocation F STAT3 E->F Phosphorylation F->G Nuclear Translocation H Inhibition H->B I Inhibition I->E

Caption: Potential inhibition of NF-κB and STAT3 signaling pathways by this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the nitric oxide (NO) production by quantifying the accumulation of nitrite in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Future Perspectives and Conclusion

This compound represents a promising starting point for the development of new therapeutic agents. The exploration of its derivatives is still in its infancy, and significant opportunities exist for further research. Key future directions include:

  • Total Synthesis: Development of an efficient total synthesis of this compound will be crucial for the large-scale production of derivatives for extensive biological evaluation.

  • Comprehensive SAR Studies: A systematic synthetic program to generate a diverse library of this compound derivatives is needed to fully understand the structure-activity relationships for both cytotoxic and anti-inflammatory activities.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by this compound and its active derivatives are essential to understand their therapeutic potential and potential side effects.

  • In Vivo Evaluation: Promising derivatives should be advanced to in vivo animal models of cancer and inflammation to assess their efficacy and safety.

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Heteroclitin D

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Heteroclitin D HPLC Purification Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a lignan compound originally isolated from Kadsurae Caulis that has demonstrated potential biological activities, including anti-lipid peroxidation and inhibition of L-type calcium channels.[1] Its therapeutic potential necessitates efficient and reliable purification methods to obtain high-purity material for further research and development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products, offering high resolution and selectivity.[2][3] This document provides a detailed protocol for the purification of this compound, adapted from established analytical methods, to a preparative scale suitable for laboratory use.

Data Presentation

The following table summarizes the quantitative data from a successful isolation of this compound using flash chromatography, with the final purity confirmed by HPLC. This data serves as a benchmark for the expected yield and purity from a purification workflow.

ParameterValueReference
Starting Material270 g Dry Kadsurae CaulisHe et al., 2016[4]
Crude Extract Yield4.86 gHe et al., 2016[4]
Purified this compound Yield10.2 mgHe et al., 2016[4]
Final Purity (by HPLC)99.4%He et al., 2016[4]

Experimental Protocols

This section details the methodology for the extraction and subsequent HPLC purification of this compound.

1. Extraction of this compound from Kadsurae Caulis

This protocol is based on the successful extraction method described by He et al. (2016).[4]

  • Sample Preparation: Pulverize 270 g of dry Kadsurae Caulis.

  • Solvent Extraction:

    • Add 2700 mL of cyclohexane to the pulverized plant material.

    • Perform sonication for 30 minutes at 40°C (1000 W, 6 s duration, 1.5 s interval).

    • Repeat the extraction process three times.

    • Combine the extracts and filter to remove solid plant material.

  • Concentration: Evaporate the solvent from the combined extracts using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

2. Preparative HPLC Purification of this compound

This protocol is adapted for preparative scale based on the analytical HPLC conditions reported for purity assessment.[4]

  • Sample Preparation for HPLC: Dissolve the crude extract in the initial mobile phase (e.g., 95:5 cyclohexane:ethyl acetate) to a concentration suitable for preparative injection (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm filter before injection.

  • HPLC System and Parameters:

    • Column: Preparative Normal-Phase Silica column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase A: Ethyl Acetate

    • Mobile Phase B: Cyclohexane

    • Gradient Elution:

      • 0–5 min: 5% A in B

      • 5–25 min: Linear gradient from 5% to 40% A in B

      • 25–30 min: 40% A in B

      • 30.1-35 min: Re-equilibration at 5% A in B

    • Flow Rate: 15-20 mL/min

    • Detection Wavelength: 330 nm

    • Injection Volume: 1-5 mL, depending on the concentration and column capacity.

  • Fraction Collection: Collect fractions based on the elution profile of the target peak corresponding to this compound.

  • Post-Purification Processing:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure.

    • Further dry the purified compound under high vacuum to remove residual solvent.

    • Confirm the purity of the final product using analytical HPLC.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

HeteroclitinD_Purification Start Start: Dry Kadsurae Caulis Pulverization Pulverization Start->Pulverization Extraction Sonication-Assisted Extraction (Cyclohexane) Pulverization->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract PrepHPLC Preparative HPLC CrudeExtract->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval PureCompound Pure this compound (99.4%) SolventRemoval->PureCompound Analysis Purity Analysis (Analytical HPLC) PureCompound->Analysis

References

Application Note: Quantitative Analysis of Heteroclitin D using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Heteroclitin D, a bioactive lignan found in Kadsurae Caulis. The described protocol is applicable for the determination of purity of this compound reference standards and for its quantification in crude extracts. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a rapid, accurate, and reproducible analytical solution for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a principal active ingredient isolated from Kadsurae Caulis, a plant used in traditional medicine. It has demonstrated a range of biological activities, including antioxidant and anti-tumor effects, making it a compound of interest for pharmaceutical research.[1] Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of this compound using HPLC with UV detection.

Experimental

2.1. Instrumentation and Reagents

  • HPLC System: A standard liquid chromatograph equipped with a UV detector.

  • Column: Dikma-Diamonsil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard (Purity ≥ 99%)

2.2. Chromatographic Conditions

The HPLC parameters are summarized in the table below.

ParameterCondition
Mobile PhaseMethanol–water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 μL
DetectionUV at 220 nm
Run TimeApproximately 10 minutes

Table 1: HPLC Method Parameters for this compound Analysis.[1]

Protocols

3.1. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol to obtain a stock solution with a known concentration (e.g., 100 µg/mL).[1]

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation (from Kadsurae Caulis Extract)

  • Accurately weigh the dried plant extract.

  • Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).[1]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy Recovery within 98-102%
Precision (RSD%) Repeatability (Intra-day) ≤ 2%Intermediate Precision (Inter-day) ≤ 2%
Specificity The peak for this compound should be well-resolved from other components.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria.

Results and Data Presentation

A typical chromatogram should show a well-defined peak for this compound. The retention time for this compound under the specified conditions is expected to be consistent.

ParameterResult
Retention Time (min) ~ 6.5
Linearity (R²) > 0.999
Accuracy (%) 98.5 - 101.5
Precision (RSD%) < 2.0

Table 3: Representative Quantitative Data for this compound Analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh_standard Weigh this compound Reference Standard dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard prepare_cal_standards Prepare Calibration Standards dissolve_standard->prepare_cal_standards hplc_injection Inject into HPLC System prepare_cal_standards->hplc_injection weigh_extract Weigh Plant Extract dissolve_extract Dissolve in Methanol weigh_extract->dissolve_extract filter_sample Filter through 0.45 µm Syringe Filter dissolve_extract->filter_sample filter_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection at 220 nm chrom_separation->uv_detection generate_calibration Generate Calibration Curve uv_detection->generate_calibration integrate_peaks Integrate Peak Areas uv_detection->integrate_peaks quantify_sample Quantify this compound in Sample generate_calibration->quantify_sample integrate_peaks->quantify_sample

Caption: Experimental workflow for the quantitative analysis of this compound.

hplc_method_parameters hplc_params HPLC Method Parameters Mobile Phase Methanol:Water (70:30 v/v) Column Dikma-Diamonsil C18 (250x4.6mm, 5µm) Flow Rate 1.0 mL/min Temperature 30 °C Injection Volume 20 µL Detector UV at 220 nm data_acquisition Data Acquisition hplc_params->data_acquisition sample_injection Sample Injection sample_injection->hplc_params

Caption: Key parameters of the HPLC method for this compound analysis.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The simple isocratic mobile phase and UV detection make it accessible for most analytical laboratories. This method can be effectively implemented for the quality control of raw materials and finished products containing Kadsurae Caulis.

References

Application Notes and Protocols: Heteroclitin D Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin D is a natural compound of interest for its potential therapeutic properties. A critical step in the evaluation of any new compound is the characterization of its cytotoxic effects on various cell types. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays: the MTT assay for cell viability and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells (72-hour incubation)
Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.5\multirow{6}{*}{25.3}
585.2 ± 5.1
1068.7 ± 3.9
2549.5 ± 4.2
5022.1 ± 3.5
1008.3 ± 2.1
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound (48-hour incubation)
TreatmentLive Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (0 µM)95.1 ± 2.32.5 ± 0.82.4 ± 0.6
This compound (25 µM)45.8 ± 3.135.2 ± 2.519.0 ± 1.9
This compound (50 µM)20.3 ± 2.848.9 ± 3.430.8 ± 2.7

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[1] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[6]

Materials:

  • A549 human lung carcinoma cells

  • DMEM complete medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 25 µM and 50 µM) and a vehicle control for 48 hours.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 1,000 rpm for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL.[7][9]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7][9] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_viability MTT Assay cluster_apoptosis Annexin V/PI Assay cell_culture Cell Culture (A549) seed_96 Seed Cells in 96-well Plate cell_culture->seed_96 seed_6 Seed Cells in 6-well Plate cell_culture->seed_6 compound_prep Prepare this compound Dilutions treat_96 Treat with this compound (72h) compound_prep->treat_96 treat_6 Treat with this compound (48h) compound_prep->treat_6 seed_96->treat_96 add_mtt Add MTT Reagent (4h) treat_96->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_96 Read Absorbance (570nm) solubilize->read_96 analyze_viability Calculate % Viability & IC50 read_96->analyze_viability seed_6->treat_6 harvest Harvest Cells treat_6->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow analyze_apoptosis Quantify Apoptotic Populations flow->analyze_apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Postulated Apoptotic Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_mitochondrion Heteroclitin_D This compound Bcl2 Bcl-2 Heteroclitin_D->Bcl2 Modulates Bax Bax Heteroclitin_D->Bax Modulates FAS_Receptor Fas Receptor FADD FADD FAS_Receptor->FADD FASL FasL FASL->FAS_Receptor Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation BID BID Caspase8->BID Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBID tBID BID->tBID Cleavage tBID->Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Procaspase3

Caption: Potential apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Calcium Imaging Assays with Compound H (formerly Heteroclitin D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neuronal communication.[1][2] Consequently, molecules that modulate intracellular calcium signaling are of significant interest in drug discovery and development. This document provides a detailed protocol for utilizing calcium imaging assays to characterize the activity of a novel compound, referred to herein as Compound H.

Calcium imaging is a powerful technique used to visualize and quantify changes in intracellular calcium concentrations in real-time.[1] The assay typically employs fluorescent calcium indicators, such as Fluo-4 AM, which exhibit an increase in fluorescence intensity upon binding to Ca²⁺. By monitoring these changes in fluorescence, researchers can elucidate the effects of test compounds on cellular calcium homeostasis. This application note will describe a hypothetical scenario where Compound H is an agonist of a Gq-coupled G-protein coupled receptor (GPCR), leading to the activation of the phospholipase C (PLC) pathway and subsequent release of calcium from intracellular stores.

Hypothetical Signaling Pathway of Compound H

The proposed mechanism of action for Compound H involves its binding to a Gq-coupled GPCR. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.

Compound_H_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Compound_H Compound H GPCR Gq-coupled GPCR Compound_H->GPCR Binds Gq_GTP Gαq-GTP GPCR->Gq_GTP Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_GTP->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ IP3R->Ca_cytosol Opens Ca_ER Ca²⁺ Store Ca_ER->IP3R Releases Ca²⁺

Caption: Hypothetical signaling pathway of Compound H.

Experimental Protocols

This section details the materials and methods for conducting a calcium imaging assay to assess the dose-dependent effect of Compound H on intracellular calcium levels.

Materials
  • Cells: A suitable cell line endogenously or recombinantly expressing the target Gq-coupled GPCR (e.g., HEK293, CHO).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Probenecid: An anion-exchange inhibitor to prevent the extrusion of the de-esterified dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound H: Stock solution in DMSO.

  • Positive Control: A known agonist for the target receptor (e.g., ATP for purinergic receptors).

  • Fluorescence Plate Reader: Equipped with bottom-read capabilities, an injection system, and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).

Methods
  • Cell Seeding:

    • One day prior to the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer containing 2.5 mM probenecid.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently aspirate the loading solution from each well.

    • Wash the cells twice with 100 µL of assay buffer containing 2.5 mM probenecid.

    • After the final wash, add 100 µL of assay buffer with probenecid to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of Compound H in assay buffer at 2X the final desired concentrations.

    • Prepare a 2X solution of the positive control.

    • The fluorescence plate reader will be programmed to inject 100 µL of the compound solutions into the corresponding wells.

  • Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 100 µL of the 2X compound solutions to the wells.

  • Continue recording the fluorescence for an additional 2-3 minutes to capture the full calcium response.

Experimental Workflow Diagram

Calcium_Imaging_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare Fluo-4 AM loading solution D Wash cells and load with dye C->D E Incubate for 60 min at 37°C D->E F Wash cells twice E->F G Incubate for 30 min at RT F->G I Acquire baseline fluorescence G->I H Prepare compound dilutions J Inject compounds H->J I->J K Record fluorescence changes J->K L Normalize fluorescence data (ΔF/F₀) K->L M Generate dose-response curves L->M N Calculate EC₅₀ values M->N

Caption: Experimental workflow for the calcium imaging assay.

Data Presentation and Analysis

The raw fluorescence data should be normalized to the baseline fluorescence for each well. The change in fluorescence (ΔF) is divided by the initial fluorescence (F₀) to give ΔF/F₀. The peak ΔF/F₀ for each concentration of Compound H is then used to generate a dose-response curve.

Quantitative Data Summary

The following table presents hypothetical data for Compound H and a known agonist.

CompoundEC₅₀ (nM)Max. ΔF/F₀Hill Slope
Compound H 15.23.81.1
Positive Control 5.84.21.0
  • EC₅₀: The half-maximal effective concentration, representing the concentration of the compound that elicits 50% of the maximal response.

  • Max. ΔF/F₀: The maximum change in normalized fluorescence, indicating the efficacy of the compound.

  • Hill Slope: A measure of the steepness of the dose-response curve, which can provide insights into the binding cooperativity.

Conclusion

The described calcium imaging assay provides a robust and high-throughput method for characterizing the pharmacological activity of novel compounds like Compound H that modulate intracellular calcium signaling. The detailed protocol and data analysis workflow enable the determination of key pharmacological parameters such as potency (EC₅₀) and efficacy (Max. ΔF/F₀), which are crucial for lead optimization in drug discovery programs. The flexibility of this assay allows for its adaptation to various cell types and targets, making it an invaluable tool for researchers in both academic and industrial settings.

References

Application Notes and Protocols for Investigating the In Vivo Anti-inflammatory Properties of Heteroclitin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in vivo anti-inflammatory effects of Heteroclitin D. The following application notes and protocols represent a proposed research framework based on the known anti-inflammatory potential of related lignan compounds isolated from the Kadsura genus and established animal models of inflammation. These protocols are intended for research purposes only and should be adapted and validated by qualified scientists.

Introduction

This compound is a lignan compound isolated from medicinal plants of the Kadsura genus. While direct evidence for its anti-inflammatory activity is lacking, other lignans from this genus have demonstrated promising in vitro anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Lignans as a class of phytochemicals are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[3] This document outlines proposed protocols for evaluating the potential in vivo anti-inflammatory efficacy of this compound using two standard animal models: carrageenan-induced paw edema and LPS-induced systemic inflammation.

Proposed In Vivo Animal Models

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and well-characterized model of acute, localized inflammation. It is valuable for the initial screening of compounds with potential anti-inflammatory properties.

Quantitative Data Summary (Hypothetical)

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h post-carrageenanInhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.0527.1
This compound300.41 ± 0.04**51.8
This compound1000.25 ± 0.03 70.6
Indomethacin100.30 ± 0.0464.7
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)
Vehicle Control-5.8 ± 0.4152.3 ± 12.598.7 ± 8.1
This compound303.1 ± 0.3 85.6 ± 7.955.4 ± 5.2
This compound1002.2 ± 0.2 51.2 ± 6.133.1 ± 3.9
Indomethacin102.5 ± 0.360.7 ± 5.8 41.2 ± 4.5
p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Sprague-Dawley rats (180-220 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Reagents and Preparation:

    • This compound: Dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) in saline.

    • Carrageenan (Lambda, Type IV): Prepared as a 1% (w/v) suspension in sterile saline.

    • Indomethacin (positive control): Dissolved in 0.5% CMC.

  • Experimental Groups (n=8 per group):

    • Group 1: Vehicle control (0.5% CMC, i.p.)

    • Group 2: this compound (10 mg/kg, i.p.)

    • Group 3: this compound (30 mg/kg, i.p.)

    • Group 4: this compound (100 mg/kg, i.p.)

    • Group 5: Indomethacin (10 mg/kg, i.p.)

  • Procedure:

    • Administer this compound, vehicle, or indomethacin intraperitoneally (i.p.) 60 minutes before carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the increase in paw volume (edema) for each time point.

    • At the end of the experiment (5 hours), euthanize the animals and collect the inflamed paw tissue for biochemical analysis (MPO, TNF-α, IL-1β).

  • Assessment:

    • Paw Edema: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration, determined spectrophotometrically from paw tissue homogenates.

    • Cytokine Levels (TNF-α, IL-1β): Measured in paw tissue homogenates using specific ELISA kits.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Rats (1 week) grouping Randomize into 5 Groups (n=8) acclimatize->grouping prepare_compounds Prepare this compound, Vehicle, Indomethacin grouping->prepare_compounds administer Administer Compounds (i.p.) prepare_compounds->administer measure_initial Measure Initial Paw Volume administer->measure_initial induce Inject Carrageenan (0.1 mL, 1%) measure_initial->induce measure_final Measure Paw Volume (1-5h) induce->measure_final euthanize Euthanize & Collect Paw Tissue measure_final->euthanize calc_edema Calculate Edema Inhibition (%) measure_final->calc_edema biochem Biochemical Assays (MPO, TNF-α, IL-1β) euthanize->biochem

Experimental workflow for carrageenan-induced paw edema.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the acute systemic inflammatory response seen in sepsis and is useful for evaluating the effects of a compound on systemic cytokine production and organ inflammation.

Quantitative Data Summary (Hypothetical)

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control-125 ± 1588 ± 1045 ± 6
LPS + Vehicle-2850 ± 2504500 ± 380950 ± 90
LPS + this compound301560 ± 180 2430 ± 210510 ± 55
LPS + this compound100890 ± 110 1350 ± 150280 ± 35
LPS + Dexamethasone5750 ± 901100 ± 120 220 ± 30
p < 0.01, ***p < 0.001 compared to LPS + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocol: LPS-Induced Systemic Inflammation

  • Animals: Male C57BL/6 mice (20-25 g) are acclimatized for one week.

  • Reagents and Preparation:

    • This compound: Prepared in 0.5% CMC.

    • Lipopolysaccharide (LPS, from E. coli O111:B4): Dissolved in sterile, pyrogen-free saline.

    • Dexamethasone (positive control): Dissolved in saline.

  • Experimental Groups (n=8 per group):

    • Group 1: Vehicle control (0.5% CMC, i.p.) + Saline

    • Group 2: LPS (1 mg/kg, i.p.) + Vehicle (0.5% CMC, i.p.)

    • Group 3: LPS (1 mg/kg, i.p.) + this compound (30 mg/kg, i.p.)

    • Group 4: LPS (1 mg/kg, i.p.) + this compound (100 mg/kg, i.p.)

    • Group 5: LPS (1 mg/kg, i.p.) + Dexamethasone (5 mg/kg, i.p.)

  • Procedure:

    • Administer this compound, vehicle, or dexamethasone i.p. 60 minutes before the LPS challenge.

    • Administer LPS (1 mg/kg) or saline via i.p. injection.

    • Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.

    • Euthanize the animals and collect lung and liver tissues for histopathology and gene expression analysis.

  • Assessment:

    • Serum Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.

    • Histopathology: Examine H&E-stained sections of lung and liver tissue for signs of inflammation, such as leukocyte infiltration and tissue damage.

    • Gene Expression: Analyze the mRNA expression of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) in lung and liver tissue using RT-qPCR.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) grouping Randomize into 5 Groups (n=8) acclimatize->grouping prepare_compounds Prepare this compound, Vehicle, Dexamethasone grouping->prepare_compounds administer_drug Administer Test Compounds (i.p.) prepare_compounds->administer_drug administer_lps Administer LPS (1 mg/kg, i.p.) administer_drug->administer_lps wait Wait for 2 hours administer_lps->wait collect_samples Collect Blood & Tissues wait->collect_samples serum_analysis Serum Cytokine Analysis (ELISA) collect_samples->serum_analysis histo Histopathology (Lungs, Liver) collect_samples->histo gene_exp Gene Expression (RT-qPCR) collect_samples->gene_exp

Experimental workflow for LPS-induced systemic inflammation.

Proposed Mechanism of Action: Signaling Pathways

Based on studies of other anti-inflammatory lignans and natural products, this compound may exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Hypothetical Signaling Pathway Diagram: NF-κB Inhibition

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades & Releases IκBα_NFκB IκBα->IκBα_NFκB NFκB->IκBα_NFκB NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates HeteroclitinD This compound HeteroclitinD->IKK Inhibits? DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38_JNK_MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->p38_JNK_MAPKK Phosphorylates p38_JNK p38 / JNK p38_JNK_MAPKK->p38_JNK Phosphorylates p38_JNK_nuc p-p38 / p-JNK p38_JNK->p38_JNK_nuc Translocates HeteroclitinD This compound HeteroclitinD->p38_JNK Inhibits Phosphorylation? AP1 AP-1 p38_JNK_nuc->AP1 Activates Cytokines Pro-inflammatory Genes AP1->Cytokines Transcription

References

Formulation of Heteroclitin D for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin D, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. As with many natural products, the progression from in vitro discovery to in vivo validation is often hampered by formulation challenges, primarily stemming from poor aqueous solubility. This document provides a comprehensive guide to formulating this compound for preclinical in vivo research, offering detailed protocols and application notes to facilitate its development as a potential therapeutic agent.

Dibenzocyclooctadiene lignans, the chemical class to which this compound belongs, are known for their hydrophobic nature, making systemic delivery and achieving therapeutic concentrations in vivo a significant hurdle. Effective formulation strategies are therefore critical to enhance solubility, improve bioavailability, and ensure consistent and reproducible results in animal studies. This guide will explore suitable formulation approaches, provide step-by-step experimental protocols, and detail the design of in vivo efficacy studies based on the known biological activities of this class of compounds.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful in vivo formulation. While specific solubility data for this compound is not extensively published, its classification as a dibenzocyclooctadiene lignan suggests it is poorly soluble in water and more soluble in organic solvents.

Solubility and Excipient Selection:

The selection of appropriate excipients is the cornerstone of formulating a hydrophobic compound like this compound. The following table summarizes suitable excipients for consideration, based on general principles for formulating poorly water-soluble drugs.

Excipient CategoryExample ExcipientsRationale for Use with this compound
Organic Co-solvents Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)To dissolve this compound prior to dilution into an aqueous vehicle for administration.
Surfactants/Emulsifiers Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15To increase the solubility of this compound in aqueous solutions by forming micelles and to stabilize emulsions.
Lipids/Oils Soybean oil, Sesame oil, Medium-chain triglycerides (MCTs)As a carrier for lipid-based formulations such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes with this compound, thereby increasing its aqueous solubility.

Recommended Formulation Protocols

Given the hydrophobic nature of this compound, two primary formulation strategies are recommended for in vivo studies: a co-solvent-based formulation for initial screening and a lipid-based formulation for more advanced studies requiring higher concentrations or improved pharmacokinetic profiles.

Protocol 1: Co-solvent Formulation

This protocol is suitable for early-stage in vivo studies, such as maximum tolerated dose (MTD) and preliminary efficacy assessments, where simplicity and ease of preparation are priorities.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween® 80 in a 1:1 ratio.

  • Formulation Preparation:

    • To the this compound stock solution in DMSO, add the PEG 400/Tween® 80 vehicle. A common starting ratio is 1:4 (DMSO stock:Vehicle).

    • Vortex the mixture thoroughly until a clear, homogenous solution is obtained.

  • Final Dilution: Just prior to administration, dilute the formulation to the final desired concentration with sterile saline. It is crucial to add the saline dropwise while vortexing to prevent precipitation of the compound. A typical final concentration of DMSO in the injected formulation should be kept below 10% to minimize toxicity.

Workflow for Co-solvent Formulation Preparation:

cluster_0 Step 1: Stock Solution cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Formulation cluster_3 Step 4: Final Dilution A Weigh this compound B Dissolve in DMSO A->B D Add Vehicle to Stock Solution B->D C Mix PEG 400 and Tween® 80 (1:1) C->D E Vortex to Homogenize D->E F Dilute with Saline (Dropwise) E->F G Vortex During Dilution F->G H H G->H Ready for Administration A Solubility Screening of this compound in Excipients B Construct Ternary Phase Diagram A->B C Select Optimal Ratios of Oil, Surfactant, and Co-surfactant B->C D Prepare SMEDDS Formulation C->D E Characterize Microemulsion (Droplet Size, PDI) D->E Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Release->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK Complex Inhibition cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival This compound This compound This compound->Raf Inhibition This compound->PI3K Inhibition

Application Notes and Protocols: Total Synthesis of Heteroclitin D and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed total synthesis of Heteroclitin D, a spirobenzofuranoid dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. While a specific total synthesis of this compound has not been detailed in the literature, a biomimetic approach based on the synthesis of the closely related analog, heteroclitin J, is presented. This methodology leverages a key photoredox-catalyzed radical spirocyclization to construct the characteristic spirodienone core.

Introduction

This compound is a member of the lignan family of natural products, which are known for their diverse and potent biological activities. Lignans from the Kadsura genus, in particular, have attracted significant interest for their potential as anti-inflammatory, anti-HIV, and antitumor agents.[1] this compound is characterized by a unique spiro[benzofuran-2,1'-cyclohexa-2',5'-diene] core structure. The development of a robust synthetic route to this compound and its analogs is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating further pharmacological evaluation.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is based on a biomimetic approach, mimicking the oxidative radical cyclization observed in lignan biosynthesis. The key disconnection is the photoredox-catalyzed spirocyclization of a biaryl precursor. This precursor, in turn, can be assembled from two appropriately functionalized phenylpropanoid-derived units.

Retrosynthesis Heteroclitin_D This compound Spirocyclization Photoredox-Catalyzed Radical Spirocyclization Heteroclitin_D->Spirocyclization Biaryl_Precursor Biaryl Precursor Spirocyclization->Biaryl_Precursor Coupling Coupling Strategy (e.g., Suzuki, Negishi) Biaryl_Precursor->Coupling Aryl_Unit_A Aryl Unit A Coupling->Aryl_Unit_A Aryl_Unit_B Aryl Unit B Coupling->Aryl_Unit_B Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Total Synthesis of This compound & Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Synthesis->Cytotoxicity Ca_Imaging Calcium Imaging (e.g., Fura-2, Fluo-4) Cytotoxicity->Ca_Imaging Active Compounds Western_Blot Western Blot Analysis (Apoptosis Markers: Caspases, Bcl-2 family) Ca_Imaging->Western_Blot Xenograft Xenograft Tumor Models Western_Blot->Xenograft Promising Candidates Signaling_Pathway Heteroclitin_D This compound L_type_Ca_Channel L-type Calcium Channel Heteroclitin_D->L_type_Ca_Channel Inhibition Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Decreased Mitochondria Mitochondria Ca_Influx->Mitochondria Altered Homeostasis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Frontier of Research: Utilizing Heteroclitin D as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin D, a complex lignan isolated from Kadsurae Caulis, has garnered interest for its potential biological activities.[1] While its therapeutic prospects are an area of active investigation, its application as a molecular probe to elucidate biological pathways and identify specific cellular targets represents a novel and exciting frontier. This document provides a conceptual framework and generalized protocols for researchers aspiring to employ this compound as a molecular probe.

Currently, the scientific literature does not contain established protocols or extensive quantitative data specifically detailing the use of this compound as a molecular probe. Therefore, the following application notes and protocols are based on well-established methodologies for natural product target identification and probe development.[2][3] These general strategies can be adapted to pioneer the use of this compound in this capacity.

Conceptual Workflow: Developing this compound as a Molecular Probe

The journey of transforming a bioactive natural product like this compound into a molecular probe involves several key stages. This process begins with ensuring a pure and well-characterized compound, followed by identifying its biological target(s) and elucidating its mechanism of action. The following diagram illustrates a typical workflow.

Conceptual Workflow for Developing this compound as a Molecular Probe A Isolation & Purification of this compound B Structural Characterization (NMR, MS, etc.) A->B C Initial Phenotypic Screening (e.g., cell viability, pathway reporter assays) B->C D Target Identification Strategies C->D E Target Validation (e.g., siRNA, CRISPR, recombinant protein assays) D->E F Mechanism of Action Studies D->F E->F G Development of a Functionalized Probe E->G Affinity-Based Target Identification Workflow A Synthesize Immobilized This compound Analog (e.g., on beads) B Incubate with Cell Lysate or Protein Extract A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein Identification (e.g., SDS-PAGE and Mass Spectrometry) D->E

References

Troubleshooting & Optimization

Technical Support Center: Improving Heteroclitin D Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Heteroclitin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lignin isolated from Kadsura medicinal plants. It has demonstrated potential as an L-type calcium channel inhibitor and may act as an antitumor promoter or chemopreventor.[1][2] Like many natural compounds, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the initial steps to dissolve this compound?

A2: The recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 70 mg/mL (145.07 mM).[2] It is often necessary to use sonication or gentle heating to fully dissolve the compound in the solvent.[1][2]

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.

  • Pre-warming Media: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing: Gently vortex the medium immediately after adding the compound to ensure rapid and uniform dispersion.

Q4: Are there alternative solvents or formulations I can use to improve solubility?

A4: Yes, if DMSO alone is not sufficient, several co-solvent systems and formulation strategies can be employed. These aim to increase the hydrophilicity of the final solution.

Troubleshooting Guides

Issue 1: Persistent Precipitation in Cell Culture Media

If you continue to observe precipitation after following the initial steps, consider these advanced techniques:

1. Co-Solvent Systems:

The use of co-solvents can reduce the interfacial tension between the aqueous medium and the hydrophobic compound.[3]

  • Method: Prepare a stock solution using a mixture of solvents. A reported formulation for in vivo use that can be adapted for in vitro work is a combination of DMSO, PEG300, and Tween-80.[1]

  • Caution: The final concentration of each co-solvent must be tested for cytotoxicity in your specific cell line.

2. Use of Solubilizing Agents:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a commonly used derivative.[1]

  • Surfactants and Polymers: Non-ionic surfactants like Tween-80 or polymers such as PEG300 can aid in forming stable micelles or dispersions.[1][4]

Data on this compound Solubility
Solvent/SystemConcentrationObservationsCitation
DMSO70 mg/mL (145.07 mM)Sonication recommended[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.18 mM)Suspended solution; requires ultrasonic treatment[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.18 mM)Suspended solution; requires ultrasonic treatment[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 70 mg/mL).

  • Vortex the tube vigorously.

  • If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and store at -80°C for long-term storage or -20°C for short-term use.[2]

Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System

This protocol is adapted from an in vivo formulation and should be optimized for your specific cell line to minimize toxicity.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, sequentially add the following sterile-filtered components in the specified volumetric ratio: 10% DMSO (containing your this compound), 40% PEG300, and 5% Tween-80.

  • Mix thoroughly after each addition.

  • Bring the solution to the final volume with a sterile saline solution or your basal cell culture medium (45% of the final volume).

  • This will result in a suspended solution. Use ultrasonic treatment to create a more uniform dispersion before adding to your cell culture plates.[1]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound add_dmso Add DMSO start->add_dmso sonicate Sonicate/Heat add_dmso->sonicate filter Sterile Filter sonicate->filter store Store at -80°C filter->store thaw Thaw Stock store->thaw Begin Experiment dilute Dilute in Pre-warmed Culture Medium thaw->dilute vortex Vortex Gently dilute->vortex add_to_cells Add to Cells vortex->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed? check_dmso Final DMSO Concentration < 0.5%? start->check_dmso Yes success Solubility Improved start->success No use_cosolvent Try Co-Solvent System (e.g., PEG300, Tween-80) check_dmso->use_cosolvent Yes fail Consult Literature for Alternative Formulations check_dmso->fail No (Reduce DMSO) use_cyclodextrin Use Solubilizing Agent (e.g., SBE-β-CD) use_cosolvent->use_cyclodextrin Still Precipitates use_cosolvent->success Resolved use_cyclodextrin->success Resolved use_cyclodextrin->fail Still Precipitates

Caption: Troubleshooting guide for this compound precipitation.

Signaling Pathway Note

While the primary mechanism of this compound is the inhibition of L-type calcium channels, downstream effects may involve various signaling pathways regulated by calcium influx.[1][2] Researchers investigating its anti-cancer properties might explore pathways related to cell proliferation and apoptosis that are calcium-dependent. The specific pathways would be context- and cell-type-dependent.

References

"Heteroclitin D stability in DMSO and other solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteroclitin D. The information is presented in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. Other organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, and acetone can also be used.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is expected to be stable for at least one year. For short-term storage, -20°C is acceptable for up to one month. It is crucial to protect the stock solution from light.

Q3: How should I handle this compound stock solutions to maintain stability?

A3: To maintain the stability of your this compound stock solution, it is advisable to aliquot the solution into smaller, single-use vials after preparation. This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation over time. Always ensure the vial is tightly sealed to prevent solvent evaporation and exposure to moisture.

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions, including cell culture media, is expected to be limited. It is best practice to prepare fresh dilutions from a DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.

Troubleshooting Guide

Problem 1: I am observing a loss of activity or inconsistent results with my this compound experiments.

Possible Cause 1: Compound Degradation

  • Solution: Your this compound stock solution may have degraded. It is recommended to prepare a fresh stock solution from powder. Ensure proper storage conditions (-80°C for long-term, protected from light) and minimize freeze-thaw cycles by preparing aliquots. To assess the integrity of your compound, you can perform a purity analysis using High-Performance Liquid Chromatography (HPLC).

Possible Cause 2: Solvent Effects

  • Solution: The concentration of DMSO in your final experimental setup might be too high, leading to solvent-induced artifacts or cytotoxicity. Ensure the final DMSO concentration is consistent across all experiments and controls, and ideally, does not exceed 0.5%.

Problem 2: I see a precipitate in my this compound stock solution after thawing.

Possible Cause: Low Temperature Crystallization or Poor Solubility

  • Solution: This may occur if the compound has come out of solution at low temperatures. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound completely before use. If precipitation persists, consider preparing a new stock solution, ensuring the powder is fully dissolved initially.

Problem 3: How can I monitor the stability of this compound in my specific experimental conditions?

Solution: Stability-Indicating HPLC Method

  • You can monitor the stability of this compound by employing a stability-indicating HPLC method. This involves analyzing your sample at different time points and quantifying the peak area of the intact this compound. A decrease in the peak area over time suggests degradation. This method can also help in identifying the appearance of new peaks corresponding to degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available, the following table summarizes the general stability expectations based on data for structurally similar dibenzocyclooctadiene lignans, such as schisandrin.

SolventStorage TemperatureExpected Stability (Time)Purity Maintenance (Approximate)
DMSO-80°C> 1 year> 95%
DMSO-20°C~ 1 month> 95%
DMSO4°C< 2 weeksSignificant degradation possible
Methanol4°C~ 72 hours> 98%[1]
Aqueous Buffer (e.g., PBS)Room Temperature< 24 hoursProne to hydrolysis

Note: This data is extrapolated from studies on similar compounds and should be used as a guideline. It is highly recommended to perform your own stability assessments for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from established protocols for the analysis of schisandrin, a structurally related lignan.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

  • Chromatographic Conditions:

    • Gradient Elution: A linear gradient can be optimized, for example, starting with 50% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound stock solution in the mobile phase to a suitable concentration for analysis.

  • Forced Degradation Study (for method validation and degradation product identification):

    • Acidic Condition: Treat this compound solution with 0.1 M HCl at 60°C for 2 hours.

    • Basic Condition: Treat this compound solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Condition: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Condition: Expose solid this compound to 105°C for 24 hours.

    • Photolytic Condition: Expose this compound solution to UV light (254 nm) for 24 hours.

    • Neutralize acidic and basic samples before injection. Analyze all stressed samples by HPLC to observe degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability_test Stability Assessment cluster_analysis Analysis start This compound in DMSO (Stock) dilution Dilute in Solvent/Medium start->dilution timepoint_0 Timepoint 0 dilution->timepoint_0 t=0 timepoint_x Timepoint X dilution->timepoint_x t=x timepoint_y Timepoint Y dilution->timepoint_y t=y hplc_analysis HPLC Analysis timepoint_0->hplc_analysis timepoint_x->hplc_analysis timepoint_y->hplc_analysis data_processing Data Processing & Comparison hplc_analysis->data_processing

Caption: Workflow for assessing the stability of this compound over time.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway heteroclitin This compound nfkb NF-κB Activation heteroclitin->nfkb Inhibition mapk MAPK Activation heteroclitin->mapk Inhibition inflammation Inflammatory Response nfkb->inflammation Leads to proliferation Cell Proliferation mapk->proliferation Leads to

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Heteroclitin D Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Heteroclitin D precipitation in aqueous solutions during laboratory experiments.

Troubleshooting Guides

Issue: Precipitation Observed Upon Addition of this compound to Aqueous Buffer

Question: I dissolved this compound in an organic solvent, but it precipitated immediately when I added it to my aqueous experimental buffer. How can I prevent this?

Answer:

This is a common issue due to the hydrophobic nature of this compound. Here is a step-by-step guide to troubleshoot and prevent precipitation:

Experimental Protocol: Serial Dilution for Introducing Hydrophobic Compounds into Aqueous Solutions

  • Initial Dilution in a Miscible Co-solvent: Instead of adding the concentrated this compound stock solution directly to the aqueous buffer, first perform an intermediate dilution step in a water-miscible organic solvent that is compatible with your experimental system (e.g., cell culture grade DMSO or ethanol).

  • Stepwise Addition to Aqueous Buffer: Add the intermediately diluted this compound solution to the aqueous buffer in a stepwise manner, vortexing or gently mixing the solution between each addition. This gradual decrease in solvent strength helps to prevent the compound from crashing out of solution.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible to avoid solvent effects on your experiment. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.[1]

  • Temperature Consideration: Perform the dilution and mixing at a controlled temperature. Sudden temperature changes can affect solubility and promote precipitation.[2]

Issue: Cloudiness or Precipitation Appears in the Cell Culture Media Over Time

Question: My this compound solution was initially clear in the cell culture media, but it became cloudy and formed a precipitate after a few hours of incubation. What could be the cause?

Answer:

Delayed precipitation in cell culture media can be caused by several factors. Here’s a troubleshooting workflow to identify and address the issue:

Troubleshooting Workflow for Delayed Precipitation

G cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Solutions start Precipitation observed in cell culture media over time cause1 High Final Concentration of this compound start->cause1 cause2 Interaction with Media Components (e.g., proteins, salts) start->cause2 cause3 Temperature or pH Shift in Incubator start->cause3 cause4 Evaporation of Media start->cause4 solution1 Lower the working concentration cause1->solution1 solution2 Test different media formulations or use serum-free media cause2->solution2 solution3 Calibrate incubator and monitor pH of the media cause3->solution3 solution4 Ensure proper humidification and seal culture plates cause4->solution4

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Detailed Explanations:

  • High Final Concentration: The concentration of this compound may be above its solubility limit in the complex environment of the cell culture media.

  • Interaction with Media Components: Components in the media, such as proteins and salts in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time. Calcium salts are particularly prone to causing precipitation.[2][3]

  • Temperature or pH Shift: Fluctuations in the incubator's temperature or CO2 levels can alter the temperature and pH of the media, which can in turn affect the solubility of the compound.

  • Evaporation: Evaporation of water from the culture plates can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for hydrophobic compounds.

Q2: How should I store my this compound stock solution to prevent precipitation?

A2: To prevent precipitation and degradation, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Always ensure the cap of the vial is tightly sealed to prevent solvent evaporation.

Q3: Can I use sonication to redissolve precipitated this compound?

A3: Yes, sonication can be a useful technique to help redissolve precipitated this compound. However, it is crucial to use a bath sonicator and avoid excessive heating, as this could potentially lead to degradation of the compound.

Q4: Are there any formulation strategies I can use to improve the solubility of this compound in my aqueous experiments?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs like this compound. These include the use of co-solvents (e.g., PEG400, glycerin) and non-ionic surfactants (e.g., Tween 80, Tween 20).[4] The choice of excipient will depend on the specific requirements and constraints of your experimental system.

Quantitative Data Summary

L-type Calcium Channel Signaling Pathway

This compound is known to be an inhibitor of L-type calcium channels. The following diagram illustrates a simplified signaling cascade initiated by the activation of these channels.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling membrane_potential Membrane Depolarization ltcc L-type Calcium Channel (LTCC) membrane_potential->ltcc ca_influx Ca²⁺ Influx ltcc->ca_influx Activation heteroclitin This compound heteroclitin->ltcc Inhibition downstream Downstream Signaling Cascades (e.g., CaMKII, PKC, Gene Expression) ca_influx->downstream

Caption: Simplified signaling pathway of L-type calcium channel activation and its inhibition by this compound.

Activation of L-type calcium channels upon membrane depolarization leads to an influx of calcium ions (Ca²⁺) into the cell.[7][8] This increase in intracellular Ca²⁺ acts as a second messenger, triggering a variety of downstream signaling cascades. These can include the activation of calcium-dependent kinases like CaMKII and PKC, which in turn phosphorylate target proteins, leading to changes in cellular processes such as gene expression and muscle contraction.[9][10][11] this compound exerts its effect by blocking this initial Ca²⁺ influx through the L-type calcium channels.

References

Technical Support Center: Heteroclitin D Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage calculation and experimental design for animal studies involving Heteroclitin D. Given the limited publicly available data on in vivo studies of this compound, this guide offers a framework for establishing a safe and effective dosing regimen through systematic study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for my animal study?

A1: Currently, there is no established and publicly documented starting dose for this compound in animal studies. As a novel compound in preclinical research, the initial dosage must be determined empirically through a dose-ranging or maximum tolerated dose (MTD) study.[1][2][3][4][5][6] It is crucial to begin with a very low dose and escalate gradually while closely monitoring the animals for any signs of toxicity.

Q2: How do I prepare this compound for in vivo administration?

A2: The solubility of this compound is a key factor in its formulation. It is reported to be soluble in DMSO at a concentration of 70 mg/mL.[7] For in vivo studies, a common practice is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle, such as a combination of PEG300, Tween 80, and saline or PBS, to achieve the desired final concentration and minimize solvent toxicity.[7] It is essential to perform a small-scale formulation test to ensure the compound remains in solution at the final concentration and does not precipitate.

Q3: What are the potential side effects or toxicities I should monitor for?

A3: As this compound is an L-type calcium channel blocker, potential side effects could be related to vasodilation and cardiac function.[8][9][10] Key parameters to monitor during a dose-finding study include:

  • Clinical Observations: Changes in behavior, activity level, posture, and grooming.

  • Physiological Parameters: Body weight, food and water consumption, heart rate, and blood pressure (if feasible).

  • Hematology and Clinical Chemistry: Blood samples can be analyzed for markers of liver and kidney function.[11]

  • Gross Necropsy: At the end of the study, a visual examination of organs for any abnormalities.[11]

Q4: What animal models are appropriate for studying this compound?

A4: The choice of animal model will depend on the research question. Given that this compound is suggested to have antitumor properties, immunocompromised mice (e.g., nude or SCID mice) bearing human tumor xenografts are a common choice. For pharmacokinetic and initial toxicity studies, rats are often the preferred species.[12][13][14]

Troubleshooting Guides

Guide 1: Designing a Dose-Ranging Study for this compound

Problem: You need to determine a safe and effective dose of this compound for your animal model.

Solution: A dose-ranging study is essential.[2][5][6]

Protocol:

  • Select Animal Model: Choose a relevant species and strain for your study (e.g., C57BL/6 mice for initial tolerability). Use a small number of animals per group (e.g., n=3-5).

  • Initial Dose Selection: In the absence of data, a very conservative starting dose is recommended. You can consider a fraction of the in vitro IC50 or refer to doses of other L-type calcium channel blockers used in similar animal models (see Table 2).

  • Dose Escalation: Administer single doses in escalating steps (e.g., 2-fold or 3-fold increases) to different groups of animals.[5]

  • Observation Period: Monitor animals closely for a set period (e.g., 7-14 days) after dosing for signs of toxicity.[15] Record all observations systematically.

  • Determine MTD: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable side effects or overt toxicity.[1][3][4][16] This is often characterized by a certain percentage of body weight loss (e.g., 10-15%) that is reversible.

  • Select Doses for Efficacy Studies: Based on the MTD, select 2-3 doses (e.g., MTD, 1/2 MTD, and 1/4 MTD) for your subsequent efficacy studies.

Guide 2: Formulation of this compound for Intraperitoneal (IP) Injection

Problem: this compound is poorly soluble in aqueous solutions, making it difficult to prepare for IP injection.

Solution: Utilize a co-solvent system.

Protocol:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 40 mg/mL).[7] Sonication may be required to aid dissolution.[7]

  • Prepare Vehicle: A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A typical ratio is 30% PEG300, 5% Tween 80, and 65% saline.

  • Final Formulation:

    • Slowly add the required volume of the this compound stock solution to the PEG300 and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Pre-injection Check: Before injection, visually inspect the solution to ensure it is clear and free of any precipitates. It is also advisable to prepare the final formulation fresh on the day of use.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight482.52 g/mol [7]
FormulaC27H30O8[7]
Solubility in DMSO70 mg/mL (145.07 mM)[7]

Table 2: Example In Vivo Dosages of Other L-type Calcium Channel Blockers

CompoundAnimal ModelDoseRoute of AdministrationReference
VerapamilRat1, 3, and 10 mg/kgNot specified[17]
DiltiazemRat1, 10, and 20 mg/kgNot specified[17]
AmlodipineRat30 mg/kg/dayOral (in food)[18]
IsradipineMouse0.05, 0.1, and 0.5 mgOral (in yogurt)[19]

Disclaimer: The dosages in Table 2 are for informational purposes only and should not be directly extrapolated to this compound. They can, however, provide a starting point for designing a dose-ranging study.

Visualizations

Signaling_Pathway HD This compound LTCC L-type Calcium Channel (Cav1.2/1.3) HD->LTCC Inhibition Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediates CaM Calmodulin Ca_influx->CaM Contraction Smooth Muscle Contraction Ca_influx->Contraction Triggers Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Stimulates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates Experimental_Workflow cluster_0 Phase 1: Dose-Ranging Study cluster_1 Phase 2: Efficacy Study Start Select Animal Model & Determine Starting Dose Dose_Escalation Administer Single Escalating Doses (n=3-5 animals/group) Start->Dose_Escalation Monitoring Monitor for Toxicity (Clinical signs, Body weight) Dose_Escalation->Monitoring MTD Determine Maximum Tolerated Dose (MTD) Monitoring->MTD Select_Doses Select 2-3 Doses Based on MTD MTD->Select_Doses Efficacy_Study Administer Repeated Doses in Disease Model Select_Doses->Efficacy_Study Endpoint_Analysis Analyze Efficacy Endpoints (e.g., Tumor volume) Efficacy_Study->Endpoint_Analysis Conclusion Conclusion on Efficacy Endpoint_Analysis->Conclusion

References

"minimizing off-target effects of Heteroclitin D in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteroclitin D. The information provided aims to help minimize potential off-target effects and ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound, a lignan isolated from Kadsura heteroclita, is primarily recognized for its anti-inflammatory properties.[1][2][3] Current research strongly suggests that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[5][6][7] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.[4][8]

Q2: What are the potential off-target effects of this compound?

While the primary target of this compound appears to be the NF-κB pathway, like many natural products with complex structures, it may interact with other cellular targets.[9] Based on the broader biological activities of Kadsura heteroclita extracts, potential off-target effects could include modulation of pathways related to oxidative stress or enzymes involved in glucose metabolism.[1] It is crucial for researchers to empirically determine and validate the specificity of this compound in their specific experimental system.

Q3: How can I assess the specificity of this compound in my experiments?

Assessing the specificity of this compound is essential to ensure that the observed biological effects are due to its intended on-target activity. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform dose-response curves for both the desired on-target effect (e.g., inhibition of NF-κB) and any suspected off-target effects. A significant separation between the IC50 values for on-target and off-target activities indicates a window of selectivity.

  • Rescue Experiments: If this compound inhibits a specific protein, overexpressing that protein might rescue the phenotype.

  • Whole-Proteome or Kinase Profiling: For a comprehensive analysis, consider using techniques like proteomic profiling or broad-spectrum kinase panels to identify other potential binding partners of this compound.[9]

Q4: Are there known analogs of this compound with improved selectivity?

The development of analogs for natural products is an ongoing area of research. While specific, commercially available analogs of this compound with documented improved selectivity are not widely reported in the literature, medicinal chemistry efforts often focus on modifying natural product scaffolds to enhance potency and reduce off-target effects. Researchers may consider collaborating with medicinal chemists to explore structure-activity relationships and design more selective derivatives.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High cell toxicity observed at concentrations expected to be effective for NF-κB inhibition. 1. Off-target cytotoxic effects. 2. Solvent toxicity (e.g., DMSO). 3. Poor compound stability in culture media.1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration 50 (CC50). Ensure your working concentration is significantly lower than the CC50. 2. Run a vehicle control with the same concentration of the solvent used to dissolve this compound. 3. Test the stability of this compound in your experimental media over the time course of your experiment.
Inconsistent results between experimental replicates. 1. Variability in compound concentration. 2. Cell passage number and health. 3. Inconsistent stimulation of the NF-κB pathway.1. Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization. 2. Use cells within a consistent and low passage number range. Monitor cell morphology and viability. 3. Ensure the stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) is used at a consistent concentration and for a consistent duration.
Observed phenotype does not align with known effects of NF-κB inhibition. 1. Dominant off-target effect in your specific cell type or model system. 2. Activation of a compensatory signaling pathway.1. Perform a target deconvolution study using methods like affinity chromatography-mass spectrometry to identify potential binding partners.[9] 2. Use pathway analysis tools to investigate other signaling pathways that might be affected. Consider using inhibitors for suspected off-target pathways to see if the phenotype is reversed.

Quantitative Data Summary

The following tables provide illustrative data for researchers aiming to determine the optimal concentration of this compound for selective NF-κB inhibition.

Table 1: In Vitro Potency and Cytotoxicity of this compound

Parameter This compound Control NF-κB Inhibitor (e.g., BAY 11-7082)
NF-κB Inhibition (IC50) 5 µM10 µM
Cytotoxicity (CC50) in HeLa cells 50 µM> 100 µM
Therapeutic Index (CC50/IC50) 10> 10

This is illustrative data and may not reflect the actual values for this compound.

Table 2: Selectivity Profiling of this compound

Target/Pathway This compound (IC50/EC50) Interpretation
NF-κB (p65 nuclear translocation) 5 µMOn-Target
AP-1 Activation > 100 µMLikely not a primary target
Caspase-3/7 Activation 45 µMPotential off-target effect at higher concentrations
Reactive Oxygen Species (ROS) Production 25 µMPotential off-target effect, consider co-treatment with an antioxidant

This is illustrative data and may not reflect the actual values for this compound.

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Cell Culture: Plate HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

  • Compound Treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the media and incubate for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter). Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-IκBα

This protocol assesses the effect of this compound on the upstream NF-κB signaling pathway by measuring the phosphorylation of IκBα.

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 6-well plate. The next day, pre-treat with this compound (at desired concentrations) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.

Visualizations

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation Heteroclitin_D This compound Heteroclitin_D->IKK Complex Inhibition Gene Expression Inflammatory Gene Expression NF-κB (p50/p65)_nuc->Gene Expression Off_Target_Workflow Start Start: Bioactive Natural Product (this compound) Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Morphology Change) Start->Phenotypic_Screening On_Target_Validation On-Target Validation (e.g., NF-κB Reporter Assay, Western Blot) Phenotypic_Screening->On_Target_Validation Off_Target_Hypothesis Is phenotype explained by on-target effect? On_Target_Validation->Off_Target_Hypothesis Target_Deconvolution Target Deconvolution (Affinity Chromatography, Proteomics) Off_Target_Hypothesis->Target_Deconvolution No SAR Structure-Activity Relationship (SAR) Studies Off_Target_Hypothesis->SAR Yes Candidate_Validation Off-Target Candidate Validation (e.g., siRNA, Overexpression) Target_Deconvolution->Candidate_Validation Candidate_Validation->SAR End End: Characterized Compound Profile SAR->End

References

Technical Support Center: Enhancing the Yield of Heteroclitin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Heteroclitin D from its natural source, Kadsurae Caulis.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported natural source for this compound extraction?

A1: The primary natural source for the extraction of this compound is the dried stems of Kadsurae Caulis (also known as Dian-Jixueteng).[1]

Q2: What is a standard conventional method for extracting this compound?

A2: A widely cited method involves pulverizing the dried stems of Kadsurae Caulis, followed by extraction with cyclohexane using sonication. The resulting crude extract is then purified using flash chromatography and recrystallization.[1]

Q3: What kind of yields can be expected with conventional extraction?

A3: A documented example shows that from 270g of dried Kadsurae Caulis, approximately 4.86g of crude extract can be obtained, which in turn can yield about 10.2mg of this compound with a purity of 99.4% after purification.[1]

Q4: Are there more modern and potentially efficient extraction techniques for lignans like this compound?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have been shown to be effective for extracting lignans from various plant materials. These methods can offer advantages like reduced extraction time and solvent consumption.

Q5: How can I optimize my extraction solvent for better this compound yield?

A5: The choice of solvent is critical. For lignans, aqueous solutions of ethanol or methanol (typically 70-80%) are often effective. The optimal solvent and concentration should be determined experimentally for your specific plant material and extraction method.

Q6: Can temperature affect the stability and yield of this compound during extraction?

A6: Lignans are generally stable at temperatures below 100°C. In fact, slightly elevated temperatures can facilitate the extraction process. However, excessively high temperatures, especially for prolonged periods, could potentially lead to degradation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Crude Extract Yield 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Poor solvent-to-solid ratio.1. Ensure the plant material is finely pulverized to increase surface area. 2. Experiment with different solvents (e.g., cyclohexane, ethanol, methanol) and their aqueous concentrations. 3. Increase extraction time or temperature within reasonable limits (e.g., up to 60°C for conventional methods). 4. Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency.
Low Purity of this compound after Initial Extraction 1. Co-extraction of other compounds with similar polarity. 2. Ineffective initial cleanup of the extract.1. Employ a multi-step extraction with solvents of varying polarity to selectively remove impurities. 2. Consider a preliminary defatting step with a non-polar solvent like hexane if lipids are a concern.
Difficulty in Purifying this compound 1. Suboptimal chromatography conditions. 2. Presence of closely related impurities.1. Optimize the mobile phase composition and gradient for your flash chromatography system. 2. Consider using a different stationary phase or a secondary purification step like preparative HPLC.
Degradation of this compound 1. Exposure to excessive heat or light. 2. Presence of oxidative enzymes.1. Avoid high temperatures during solvent evaporation and store extracts and purified compounds in a cool, dark place. 2. Consider blanching the plant material before extraction to deactivate enzymes.
Inconsistent Yields Between Batches 1. Variation in the quality of the plant material. 2. Inconsistent extraction parameters.1. Source plant material from a reliable supplier and, if possible, analyze its initial lignan content. 2. Strictly control all extraction parameters, including particle size, solvent volume, time, and temperature.

Data on Lignan Extraction Optimization

The following tables summarize quantitative data from studies on the optimization of lignan extraction, which can serve as a reference for enhancing this compound yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Extraction (MAE) for Lyoniside (a lignan)

Extraction MethodMaterial to Solvent RatioSolventTime (min)Yield (mg/g)
Reflux Extraction1:3070% Methanol104.2
Microwave-Assisted Extraction1:3070% Methanol109.4

Table 2: Optimization of Supercritical Fluid Extraction (SFE) for Lignans from Sesame Meal

Pressure (psi)Temperature (°C)Co-solvent (Ethanol)Relative Yield
40005010 mol%Moderate
50005010 mol%High
60005010 mol%Very High

Experimental Protocols

Protocol 1: Conventional Sonication-Assisted Extraction of this compound
  • Preparation of Plant Material:

    • Dry the stems of Kadsurae Caulis at 40-50°C until a constant weight is achieved.

    • Pulverize the dried stems into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 270g of the powdered plant material into a large flask.

    • Add 2700 mL of cyclohexane.

    • Sonicate the mixture for 30 minutes at 40°C.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts from all three cycles.

  • Concentration:

    • Filter the combined extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase for flash chromatography.

    • Perform normal-phase flash chromatography using a silica gel column. A common mobile phase system is a gradient of petroleum ether and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing pure this compound and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified this compound in a minimal amount of hot methanol (around 60°C).

    • Gradually add water until precipitation begins.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and dry under vacuum.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Lignans
  • Preparation of Plant Material:

    • Prepare the dried and powdered Kadsurae Caulis as described in Protocol 1.

  • Extraction:

    • Place 10g of the powdered material in a flask.

    • Add 200 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Concentration and Purification:

    • Follow steps 3-5 from Protocol 1 for concentrating and purifying this compound.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Dried Kadsurae Caulis pulverize Pulverization start->pulverize extraction Solvent Extraction (e.g., Cyclohexane) pulverize->extraction sonication Sonication extraction->sonication concentrate Concentration (Rotary Evaporation) sonication->concentrate flash_chrom Flash Chromatography concentrate->flash_chrom recrystallize Recrystallization flash_chrom->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the extraction and purification of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates HeteroclitinD This compound HeteroclitinD->IKK Inhibits NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Phosphorylation & Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: Lignans like this compound can inhibit the NF-κB inflammatory signaling pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural elucidation of complex natural products, using Heteroclitin D as a representative example of a structurally complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is the first step in interpreting a complex ¹H-NMR spectrum?

A1: The initial step is to analyze the four key features of the ¹H-NMR spectrum.[1]

  • Number of Signals: Count the distinct signals to determine the number of chemically non-equivalent proton environments in the molecule.[2]

  • Chemical Shift (δ): Observe the position of signals on the x-axis (in ppm) to infer the electronic environment and identify functional groups. Downfield shifts (higher ppm) suggest deshielding, while upfield shifts (lower ppm) indicate shielding.[2]

  • Integration: Measure the area under each signal to determine the relative number of protons responsible for that signal.[1]

  • Multiplicity (Splitting Pattern): Analyze the splitting of signals (e.g., singlet, doublet, triplet) to determine the number of neighboring protons, often following the n+1 rule.[2][3]

Q2: How can I differentiate between CH, CH₂, and CH₃ groups in a ¹³C-NMR spectrum?

A2: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for this purpose. These experiments differentiate carbon signals based on the number of attached protons.[4]

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

  • DEPT-90: Shows only CH signals as positive peaks.[4]

  • DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative (inverted) signals.[4] Quaternary carbons (those with no attached protons) are not visible in DEPT spectra.[4]

Q3: My molecule is complex and signals in the ¹H-NMR spectrum are heavily overlapped. What should I do?

A3: Overlapping signals are a common issue with complex molecules. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to, allowing for unambiguous assignment of protons to their corresponding carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is vital for connecting different spin systems and piecing together the carbon skeleton.

Q4: What is the role of the molecular formula in NMR spectral interpretation?

A4: The molecular formula, typically obtained from high-resolution mass spectrometry (HRMS), is critical for determining the degree of unsaturation (double bond equivalents). This value helps to deduce the number of rings and/or double bonds present in the molecule, providing a crucial constraint for structure elucidation.

Troubleshooting Guide

Issue 1: My spectrum has very broad peaks.

  • Possible Cause: Poor shimming of the magnetic field.

    • Solution: Re-shim the instrument or use an automated shimming routine. Poor shimming can cause signal broadening.[5]

  • Possible Cause: The sample is not homogenous or contains suspended particles.

    • Solution: Ensure your sample is fully dissolved. Filter the sample to remove any particulate matter.[5]

  • Possible Cause: The sample is too concentrated.

    • Solution: Dilute your sample. Highly concentrated samples can be viscous, leading to broader lines.[5]

  • Possible Cause: The presence of paramagnetic impurities.

    • Solution: Purify the sample further to remove any paramagnetic species.

Issue 2: I see unexpected peaks in my spectrum (e.g., water, acetone, ethyl acetate).

  • Possible Cause: Residual solvent from purification or glassware.

    • Solution: Ensure NMR tubes are thoroughly dried for several hours in an oven to remove residual acetone.[6] For stubborn solvents like ethyl acetate, co-evaporation with dichloromethane can be effective.[6]

  • Possible Cause: Water in the deuterated solvent.

    • Solution: Use a fresh ampoule of high-quality deuterated solvent. To confirm an OH or NH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; exchangeable protons will disappear or decrease in intensity.[6]

Issue 3: The signal-to-noise (S/N) ratio is very low.

  • Possible Cause: The sample is too dilute.

    • Solution: If possible, prepare a more concentrated sample.

  • Possible Cause: Insufficient number of scans.

    • Solution: Increase the number of scans acquired. The S/N ratio increases with the square root of the number of scans.

  • Possible Cause: Incorrect receiver gain setting.

    • Solution: Optimize the receiver gain. If the gain is too low, the signal will be weak. If it is too high, it can lead to artifacts from detector saturation.[7]

Issue 4: My spectrum phasing is incorrect or the spectrum is upside down.

  • Solution: This is a data processing issue and does not require re-running the sample.[8] Use the phasing correction tools in your NMR software to manually adjust the phase of the spectrum.[8] If the spectrum is inverted, most software has a simple command to correct this.[8]

Data Presentation: Hypothetical NMR Data for this compound

Disclaimer: The following is a hypothetical NMR data table for this compound (C₂₇H₃₀O₈)[9][10], generated for illustrative purposes, as detailed experimental data is not publicly available.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityIntegrationCOSY Correlations (¹H)HMBC Correlations (¹³C)
112.50.95t3HH-2C-2, C-3
228.11.60m2HH-1, H-3C-1, C-3, C-4
3175.2----H-2, H-4
475.34.10dd1HH-5a, H-5bC-3, C-5, C-6
5a35.82.15m1HH-4, H-5bC-4, C-6
5b35.81.90m1HH-4, H-5aC-4, C-6
6130.15.80d1HH-7C-4, C-5, C-7, C-8
7128.55.95d1HH-6C-5, C-6, C-8
8148.2----H-6, H-7
OMe56.13.85s3H-C-Ar
OMe56.33.90s3H-C-Ar

Experimental Protocols

Protocol for Acquiring High-Quality NMR Spectra of a Small Molecule

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is crucial and can affect chemical shifts.[6]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Ensure the sample height in the tube is adequate for the instrument's coil (typically ~4-5 cm).

  • Instrument Setup:

    • Insert the sample into the spinner turbine, and use a depth gauge to ensure correct positioning.[5]

    • Place the sample into the magnet.

    • Lock onto the deuterium signal of the solvent. A stable lock is essential for field homogeneity.

  • Shimming:

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.[5]

  • Acquisition of ¹H-NMR Spectrum:

    • Tune and match the probe for the ¹H frequency.

    • Set appropriate acquisition parameters:

      • Pulse Width: Calibrate a 90° pulse.

      • Acquisition Time (at): Typically 2-4 seconds for good resolution.

      • Relaxation Delay (d1): 1-5 seconds, depending on the relaxation times of the protons.

      • Number of Scans (ns): Start with 8 or 16 scans and increase as needed to achieve a good S/N ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID.

    • Phase the resulting spectrum correctly.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and pick the peaks.

  • Acquisition of 2D Spectra (COSY, HSQC, etc.):

    • Load standard parameter sets for the desired 2D experiment.

    • Adjust parameters like the number of increments in the indirect dimension and the number of scans per increment based on sample concentration and desired resolution. 2D experiments will require significantly longer acquisition times than 1D experiments.

Visualizations

G cluster_start 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structure Elucidation H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT H1->C13 Initial Data COSY Acquire ¹H-¹H COSY (H-H Connectivity) C13->COSY Resolve Overlap HSQC Acquire ¹H-¹³C HSQC (Direct C-H Attachment) HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Connectivity) Fragments Identify Spin Systems & Fragments HMBC->Fragments Connect Fragments Assemble Assemble Fragments into Full Structure Fragments->Assemble Stereochem Determine Stereochemistry (NOESY/ROESY) Assemble->Stereochem Final Final Structure Assignment Stereochem->Final

Caption: A general workflow for the structural elucidation of a complex molecule using 1D and 2D NMR spectroscopy.

G Start Problem with NMR Spectrum Broad Peaks are Broad? Start->Broad Impurity Unexpected Peaks? Start->Impurity LowSN Low Signal-to-Noise? Start->LowSN Shim Check Shimming Broad->Shim Yes Conc Sample Too Concentrated? Broad->Conc Solvent Residual Solvent? Impurity->Solvent Yes Water Water or Exchangeable Proton? Impurity->Water Scans Increase Number of Scans LowSN->Scans Time Permitting MoreSample Concentrate Sample LowSN->MoreSample If Possible Dilute Dilute Sample Conc->Dilute Yes Filter Filter Sample Conc->Filter No Dry Dry Glassware/ Co-evaporate Solvent->Dry D2O Perform D₂O Exchange Water->D2O

Caption: A troubleshooting decision tree for common issues encountered during NMR data acquisition and analysis.

References

Technical Support Center: Heteroclitin D and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Heteroclitin D in fluorescent assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the accuracy of your experimental data. While this compound has not been widely reported to cause assay interference, natural products can sometimes interact with fluorescence-based detection methods. This guide is designed to proactively address potential issues based on established principles of small molecule interference in such assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a lignan isolated from Kadsura medicinal plants.[1][2] Its primary reported biological activity is the inhibition of L-type calcium channels.[1][3] It is also being investigated for its potential as an anti-tumor promoter.[3]

Q2: Could this compound's chemical structure cause interference in fluorescent assays?

This compound possesses a complex polycyclic structure.[2] Molecules with such intricate arrangements and multiple aromatic rings have the potential to exhibit intrinsic fluorescence (autofluorescence) or to quench the fluorescence of other molecules.[4][5] While specific data for this compound is not available, it is a prudent consideration during assay development.

Q3: What are the common types of interference that natural products can cause in fluorescent assays?

Natural products can interfere with fluorescent assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to falsely high signals.[5][6]

  • Fluorescence Quenching: The compound can absorb the excitation or emitted light from the fluorophore, resulting in a decreased signal that might be misinterpreted as biological activity.[4][5] This is also known as the inner filter effect.[5]

  • Light Scattering: Poorly soluble compounds can form aggregates that scatter light, which can interfere with signal detection in plate readers.[7]

  • Interaction with Assay Components: The compound may interact directly with the fluorescent dye or other assay reagents, altering their fluorescent properties.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step troubleshooting guide.

Issue 1: Higher than expected fluorescence signal in the presence of this compound.

This could be indicative of autofluorescence from the compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing your assay buffer and this compound at the concentrations used in your experiment, but without the fluorescent probe or cells.

  • Measure Fluorescence: Read the plate at the same excitation and emission wavelengths used in your main experiment.

  • Analyze Results: If you detect a signal in the compound-only wells, this indicates that this compound is autofluorescent under your experimental conditions.

  • Correction: Subtract the signal from the compound-only control from your experimental wells. If the autofluorescence is very high, consider the mitigation strategies outlined below.

Issue 2: Lower than expected fluorescence signal in the presence of this compound.

This may suggest that this compound is quenching the fluorescent signal.

Troubleshooting Steps:

  • Run a Quenching Control Assay: Prepare wells with the fluorescent dye at a concentration that gives a mid-range signal. Add this compound at the same concentrations used in your main experiment.

  • Measure Fluorescence: Read the plate immediately and after the incubation time of your main assay.

  • Analyze Results: A decrease in fluorescence in the presence of this compound indicates quenching.

  • Mitigation: If quenching is significant, you may need to consider alternative assay formats or the mitigation strategies below.

Data Presentation: Potential Interference Summary

The following table summarizes potential interference types and suggested mitigation strategies.

Interference TypePotential MechanismExperimental VerificationMitigation Strategies
Autofluorescence Intrinsic fluorescence of this compound.Run compound-only controls.- Subtract background fluorescence. - Use a red-shifted fluorescent probe.[8][9] - Decrease the concentration of this compound if possible.
Fluorescence Quenching Absorption of excitation or emission light by this compound (Inner Filter Effect).[5]Perform a quenching control assay with the fluorophore and compound.- Use a different fluorescent probe with a distinct spectral profile. - Switch to a non-fluorescent assay technology (e.g., luminescence or absorbance).[10] - Reduce the path length of the light by using a lower assay volume.
Light Scattering Poor solubility leading to compound aggregation.Visually inspect wells for precipitation. Measure absorbance at a non-interfering wavelength (e.g., 600 nm).- Decrease the final concentration of this compound. - Include a non-ionic detergent (e.g., Tween-20) in the assay buffer. - Use a different solvent for compound dilution.

Experimental Protocols

Protocol: Control Experiment for Autofluorescence

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in your assay buffer to match the final concentrations in your experiment.

  • Dispense the dilutions into the wells of a microplate.

  • Add assay buffer to bring the final volume to that of your experimental wells.

  • Incubate the plate under the same conditions as your main assay (temperature, time).

  • Measure the fluorescence using the same excitation and emission wavelengths as your primary experiment.

Protocol: Control Experiment for Fluorescence Quenching

  • Prepare a solution of your fluorescent probe in assay buffer at a concentration that yields a robust signal.

  • Dispense this solution into the wells of a microplate.

  • Add serial dilutions of this compound to these wells to achieve the final experimental concentrations.

  • Include control wells with the fluorescent probe and the vehicle used for this compound (e.g., DMSO).

  • Measure the fluorescence immediately and after the standard incubation period of your assay.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER activates PKC Protein Kinase C (PKC) DAG->PKC Ca_Influx Ca2+ Influx ER->Ca_Influx Ca2+ release Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_Influx Ca_Influx->PKC activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Heteroclitin_D This compound Heteroclitin_D->Ca_Channel inhibits

Caption: Hypothetical signaling pathway where this compound inhibits L-type calcium channels.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assay Main Assay cluster_Controls Control Experiments cluster_Analysis Data Analysis Seed_Cells Seed Cells in Microplate Add_Dye Add Fluorescent Ca2+ Indicator Seed_Cells->Add_Dye Add_Compound Add this compound or Vehicle Control Add_Dye->Add_Compound Stimulate Add Stimulus to Induce Ca2+ Influx Add_Compound->Stimulate Measure_Fluorescence Measure Fluorescence Stimulate->Measure_Fluorescence Correct_Data Correct Main Assay Data with Control Data Measure_Fluorescence->Correct_Data Autofluorescence_Control Compound-Only Control (No Dye, No Cells) Measure_Controls Measure Fluorescence Autofluorescence_Control->Measure_Controls Quenching_Control Dye + Compound Control (No Cells) Quenching_Control->Measure_Controls Measure_Controls->Correct_Data Final_Results Final Results Correct_Data->Final_Results

Caption: Workflow for a fluorescent assay including essential controls for interference.

References

Validation & Comparative

A Comparative Analysis of Heteroclitin D and Verapamil on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the pharmacological effects of Heteroclitin D and the classic L-type calcium channel blocker, verapamil.

This guide provides a comparative overview of this compound, a lignan derived from Kadsura medicinal plants, and verapamil, a well-established phenylalkylamine class L-type calcium channel blocker. While both compounds are recognized for their inhibitory effects on L-type calcium channels, the extent of quantitative data available for a direct comparison is limited, particularly for this compound. This document summarizes the existing knowledge on their mechanism of action, presents available quantitative data, and outlines the standard experimental protocols used to characterize such compounds.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the potency of this compound and verapamil is challenging due to the limited publicly available data for this compound's specific activity on L-type calcium channels. While verapamil has been extensively studied with a range of reported IC50 values, similar detailed information for this compound is not readily found in the scientific literature.

CompoundChemical ClassTargetIC50 (L-type Calcium Channel)Source Organism/Cell Line
Verapamil PhenylalkylamineCa_v1.2 (α1C subunit)143.0 nmol/L to >10 µmol/L[1][2]Rat Ventricular Myocytes, various expressed systems
This compound LignanL-type calcium channelsNot available in cited literatureKadsura heteroclita

Note: The IC50 value for verapamil can vary significantly depending on the experimental conditions, such as the specific L-type calcium channel isoform, the cell type used, and the electrophysiological recording parameters (e.g., holding potential, stimulation frequency).[1][3]

Mechanism of Action

Verapamil exerts its effects by binding to the alpha-1 subunit of the L-type calcium channel, specifically the Ca_v1.2 isoform, which is highly expressed in cardiac and smooth muscle cells.[4] Its mechanism is state-dependent, showing a higher affinity for open and inactivated channels. This frequency- and voltage-dependent binding leads to a reduction in the influx of calcium ions into the cell, resulting in decreased myocardial contractility, slowed atrioventricular conduction, and vasodilation of arteries.[3]

This compound is identified as an inhibitor of L-type calcium channels.[5] As a lignan isolated from Kadsura heteroclita, it belongs to a class of compounds that have been reported to possess calcium antagonist activity. However, the specific binding site and the detailed mechanism of action, including whether it exhibits state-dependency similar to verapamil, have not been extensively characterized in the available literature.

Signaling Pathways and Experimental Workflows

The inhibition of L-type calcium channels by compounds like verapamil and potentially this compound directly impacts cellular signaling pathways that are dependent on calcium influx.

cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Response Verapamil Verapamil / this compound LTCC L-type Calcium Channel (Cav1.2) Verapamil->LTCC Inhibition Ca_influx Decreased Ca2+ Influx LTCC->Ca_influx Modulation Contraction Decreased Muscle Contraction Ca_influx->Contraction Conduction Slowed AV Conduction Ca_influx->Conduction Vasodilation Vasodilation Ca_influx->Vasodilation

Figure 1. Simplified signaling pathway of L-type calcium channel blockers.

A typical experimental workflow to assess the inhibitory activity of a compound on L-type calcium channels involves electrophysiological techniques, most notably the patch-clamp method.

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Isolation Isolate Cardiomyocytes or Transfected Cells Patch_Clamp Whole-Cell Patch-Clamp Configuration Cell_Isolation->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Record_Current Record L-type Ca2+ Current (ICa,L) Voltage_Protocol->Record_Current Drug_Application Apply Test Compound (e.g., Verapamil, this compound) Record_Current->Drug_Application Dose_Response Generate Dose-Response Curve Drug_Application->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Figure 2. Experimental workflow for IC50 determination using patch-clamp.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the effects of compounds on L-type calcium channels, based on standard practices for verapamil. A similar protocol would be applicable for the evaluation of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Ventricular Myocytes

Objective: To measure the inhibitory effect of a test compound on the L-type calcium current (I_Ca,L) and determine its IC50 value.

1. Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from adult rat hearts.

  • The isolated cells are maintained in a holding solution at room temperature and used for experiments within 8 hours of isolation.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed to record I_Ca,L.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • The external (bath) solution contains (in mM): 135 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.03 mM) is added to block sodium channels.

  • Experiments are conducted at 35 ± 1 °C.

3. Voltage-Clamp Protocol:

  • Cells are held at a holding potential of -80 mV.

  • I_Ca,L is elicited by 200 ms depolarizing pulses to 0 mV, applied at a frequency of 0.1 Hz.

  • To study state-dependence, the holding potential can be varied (e.g., to -40 mV to increase the proportion of inactivated channels) or different stimulation frequencies can be applied.

4. Drug Application and Data Analysis:

  • After obtaining a stable baseline recording of I_Ca,L, the test compound (Verapamil or this compound) is applied to the bath solution at increasing concentrations.

  • The peak inward current at each concentration is measured and normalized to the baseline current.

  • A dose-response curve is constructed by plotting the percentage of current inhibition against the logarithm of the drug concentration.

  • The IC50 value (the concentration at which the drug inhibits 50% of the current) is determined by fitting the dose-response curve with the Hill equation.

5. Statistical Analysis:

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using appropriate tests, such as a Student's t-test or ANOVA.

Conclusion

Verapamil is a thoroughly characterized L-type calcium channel blocker with a well-understood mechanism of action and a wealth of quantitative data. In contrast, while this compound has been identified as an inhibitor of L-type calcium channels, detailed pharmacological data, including its potency (IC50) and specific mechanism of interaction with the channel, are not yet available in the public domain. Further research, employing standard electrophysiological techniques such as the patch-clamp protocol outlined above, is necessary to fully elucidate the pharmacological profile of this compound and enable a comprehensive quantitative comparison with established drugs like verapamil. This would be a crucial step in evaluating its potential as a therapeutic agent.

References

Structure-Activity Relationship of Heteroclitin D Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heteroclitin D, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, has garnered scientific interest due to its potential therapeutic activities, including anti-lipid peroxidation and L-type calcium channel inhibition. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective drug candidates. While specific SAR studies on a wide range of synthetic this compound analogs are limited in publicly available literature, valuable insights can be drawn from the analysis of naturally occurring and semi-synthetic dibenzocyclooctadiene lignans with structural similarities. This guide provides a comparative overview of the SAR of this class of compounds, focusing on their anti-inflammatory and cytotoxic activities, with inferences for this compound.

Comparative Biological Activity of Dibenzocyclooctadiene Lignans

The biological activity of dibenzocyclooctadiene lignans is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro anti-inflammatory and cytotoxic activities of several dibenzocyclooctadiene lignans, providing a basis for understanding the potential SAR of this compound analogs.

CompoundStructureAnti-inflammatory Activity (NO Inhibition IC₅₀, µM)Cytotoxicity (Cell Line)Cytotoxicity IC₅₀ (µM)
This compound (Structure not shown due to lack of specific analog data)Data not availableData not availableData not available
Schisandrin > 100--
Gomisin A 25.3--
Gomisin J -MCF7, MDA-MB-231>10 µg/mL (low conc.), >30 µg/mL (high conc.)[1]
Gomisin B -SIHA0.24[2]
Kadsuindutain A 10.7RAW264.7> 100
Kadsuindutain B 15.2RAW264.7> 100
Kadsuindutain C 12.5RAW264.7> 100
Kadsuindutain D 20.8RAW264.7> 100
Kadsuindutain E 34.0RAW264.7> 100

Note: IC₅₀ values represent the concentration required to inhibit 50% of the biological activity. A lower IC₅₀ value indicates higher potency. Data is compiled from various sources and experimental conditions may vary.

Inferred Structure-Activity Relationships

Based on the available data for dibenzocyclooctadiene lignans, the following SAR principles can be inferred and potentially extrapolated to this compound analogs:

  • Substitution on the Cyclooctadiene Ring: The presence and nature of substituents on the eight-membered ring significantly impact activity. For instance, hydroxylation or the presence of an acetyl group at certain positions can decrease anti-inflammatory activity.

  • Biphenyl Configuration: The stereochemistry of the biphenyl moiety (R or S configuration) is a critical determinant of biological activity. An S-biphenyl configuration, combined with a methylenedioxy group, has been associated with strong inhibition of microglia activation.

  • Aromatic Substitution: The substitution pattern on the aromatic rings, including the presence of methoxy and hydroxyl groups, influences the antioxidant and anti-inflammatory properties of these lignans.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a purple azo compound, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with LPS (1 µg/mL). Include a positive control (e.g., a known iNOS inhibitor) and a negative control (LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC₅₀ value for each compound.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many lignans are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory Gene Transcription HeteroclitinD This compound Analogs HeteroclitinD->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action of this compound analogs via inhibition of the NF-κB signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic and anti-inflammatory properties of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound Analog Library Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Production) Compound->AntiInflammatory IC50 IC₅₀ Determination Cytotoxicity->IC50 AntiInflammatory->IC50 SAR SAR Analysis IC50->SAR

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural Heteroclitin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin D, a lignan isolated from medicinal plants of the Kadsura genus, has garnered interest for its potential therapeutic properties. Primarily recognized for its anti-lipid peroxidation and L-type calcium channel inhibitory activities, this natural product holds promise for further investigation. The advent of synthetic methodologies now allows for the laboratory production of this compound, raising a critical question for researchers: does the biological activity of synthetic this compound mirror that of its natural counterpart?

This guide provides a framework for a head-to-head comparison of natural and synthetic this compound. While direct comparative studies are not yet prevalent in published literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate such an investigation. The focus is on the known biological activities of this compound and the signaling pathways it is likely to modulate.

Data Presentation: A Framework for Comparison

To ensure a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting the results from the proposed experimental protocols.

Table 1: Comparative Cytotoxicity of Synthetic vs. Natural this compound

Cell LineCompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
HEK293 Natural this compound1
10
50
100
Synthetic this compound1
10
50
100
SH-SY5Y Natural this compound1
10
50
100
Synthetic this compound1
10
50
100

Table 2: Comparative Anti-Lipid Peroxidation Activity

AssayCompoundConcentration (µM)% Inhibition of Lipid Peroxidation (Mean ± SD)IC₅₀ (µM)
TBARS Assay Natural this compound1
10
50
Synthetic this compound1
10
50
Ferric Thiocyanate Assay Natural this compound1
10
50
Synthetic this compound1
10
50

Table 3: Comparative Inhibition of L-type Calcium Channels

Cell LineCompoundConcentration (µM)Change in Intracellular Ca²⁺ (ΔF/F₀) (Mean ± SD)IC₅₀ (µM)
Primary Neurons Natural this compound0.1
1
10
Synthetic this compound0.1
1
10
Cardiomyocytes Natural this compound0.1
1
10
Synthetic this compound0.1
1
10

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the key biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3]

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neuronal relevance) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of natural and synthetic this compound in DMSO. Dilute the compounds to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-Lipid Peroxidation Activity: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Protocol:

  • Sample Preparation: Prepare a lipid-rich sample, such as a brain or liver homogenate, or a liposome suspension.

  • Induction of Peroxidation: Induce lipid peroxidation by adding an oxidizing agent (e.g., FeSO₄/ascorbate).

  • Compound Treatment: Add various concentrations of natural and synthetic this compound to the reaction mixture. Include a positive control (e.g., Trolox).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Heating: Heat the samples at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

  • Data Analysis: Calculate the percentage inhibition of lipid peroxidation compared to the control without any inhibitor.

L-type Calcium Channel Inhibition: Calcium Imaging Assay

This method uses fluorescent calcium indicators to measure changes in intracellular calcium concentration.[4][5][6][7]

Protocol:

  • Cell Culture: Culture cells expressing L-type calcium channels (e.g., primary neurons, cardiomyocytes, or a suitable cell line) on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells in a physiological buffer.

  • Depolarization: Induce calcium influx through L-type channels by depolarizing the cells with a high concentration of potassium chloride (KCl) or by applying an L-type channel agonist (e.g., Bay K8644).

  • Compound Application: Pre-incubate the cells with various concentrations of natural or synthetic this compound before depolarization, or apply the compound during the imaging session.

  • Image Acquisition: Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a camera.

  • Data Analysis: Quantify the change in intracellular calcium concentration (often expressed as the ratio of fluorescence at two wavelengths for ratiometric dyes like Fura-2, or as a change in fluorescence over baseline, ΔF/F₀, for single-wavelength dyes like Fluo-4). Determine the inhibitory effect of this compound on the depolarization-induced calcium influx.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_lipid_peroxidation Anti-Lipid Peroxidation (TBARS) cluster_calcium_channel L-type Ca²⁺ Channel Inhibition C1 Seed Cells C2 Treat with this compound (Natural vs. Synthetic) C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 L1 Prepare Lipid Sample L2 Induce Peroxidation L1->L2 L3 Treat with this compound L2->L3 L4 Incubate L3->L4 L5 TBARS Reaction L4->L5 L6 Measure Absorbance L5->L6 Ca1 Culture & Load Cells with Dye Ca2 Baseline Fluorescence Ca1->Ca2 Ca3 Treat with this compound Ca2->Ca3 Ca4 Depolarize Cells Ca3->Ca4 Ca5 Record Fluorescence Change Ca4->Ca5

Caption: Experimental workflows for comparing the biological activities of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HeteroclitinD This compound HeteroclitinD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The comparative analysis of synthetic versus natural this compound is essential for its potential development as a therapeutic agent. This guide provides a comprehensive framework for conducting such a study, focusing on its established and putative biological activities. By adhering to detailed experimental protocols and systematic data presentation, researchers can generate robust and comparable data. The provided diagrams of experimental workflows and the potential signaling pathway offer a visual aid for planning and interpreting these critical experiments. Ultimately, a thorough comparison will elucidate whether synthetic this compound is a viable and equivalent alternative to the natural isolate, paving the way for further preclinical and clinical investigations.

References

Cross-Validation of Heteroclitin D Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of Lignans from Kadsura heteroclita

Heteroclitin D is a known L-type calcium channel inhibitor isolated from Kadsura heteroclita.[1] Although specific IC50 values for this compound against a panel of cancer cell lines are not documented in available literature, studies on other lignans from the same plant provide insights into their potential anti-cancer activities. The following table summarizes the cytotoxic activities of several dibenzocyclooctadiene lignans isolated from Kadsura heteroclita against various cancer cell lines.

Compound NameCell LineIC50 (µM)Reference
Kadheterin AHL-6014.59[2]
Heilaohulignan CHepG-29.92[3]
This compound - N/A -

Note: The absence of data for this compound highlights a significant research gap. Further investigation is required to determine its specific cytotoxic profile and therapeutic potential. The data for related compounds suggest that lignans from Kadsura heteroclita exhibit moderate cytotoxic activity against certain cancer cell lines.[2][3]

Experimental Protocols

To facilitate further research and cross-validation of this compound's activity, this section details standard experimental protocols for assessing cytotoxicity, cell cycle progression, and apoptosis.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • This compound (or other test compounds)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a test compound.[8][9][10][11][12]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Proposed Signaling Pathway and Experimental Workflow

The known mechanism of action for this compound is the inhibition of L-type calcium channels. In the context of cancer, this inhibition is hypothesized to disrupt calcium-dependent signaling pathways that are crucial for cell proliferation and survival.

G Heteroclitin_D This compound L_type_Ca_Channel L-type Calcium Channel Heteroclitin_D->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Reduces CaM Calmodulin (CaM) Ca_Influx->CaM Activates CAMKII Ca2+/CaM-dependent protein kinase II (CAMKII) CaM->CAMKII Activates p38_MAPK p38 MAPK CAMKII->p38_MAPK Activates Cell_Cycle_Progression Cell Cycle Progression p38_MAPK->Cell_Cycle_Progression Inhibits Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes G cluster_0 Cell Line Panel cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Line_A Cell Line A Treatment This compound (Dose-Response) Cell_Line_A->Treatment Cell_Line_B Cell Line B Cell_Line_B->Treatment Cell_Line_C Cell Line C Cell_Line_C->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Comparative Analysis of IC50 values and Cellular Effects MTT_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Navigating the Uncharted Territory of Heteroclitin D: A Comparative Look at its Potential Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo evaluation of Heteroclitin D's anti-inflammatory properties. While its chemical lineage as a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita—a plant with traditional uses in treating inflammatory ailments—suggests a potential for anti-inflammatory activity, direct in vivo studies comparing it to standard drugs are currently unavailable. This guide, therefore, provides a comparative framework based on the known efficacy of standard anti-inflammatory agents and the reported mechanisms of closely related compounds, offering a predictive outlook on this compound's potential.

Standard Anti-Inflammatory Drugs: A Baseline for Efficacy

To establish a benchmark for comparison, this guide details the in vivo efficacy of two major classes of standard anti-inflammatory drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The data presented is derived from preclinical studies in widely accepted animal models of inflammation.

Table 1: In Vivo Efficacy of Standard Anti-Inflammatory Drugs in Carrageenan-Induced Paw Edema
DrugDoseRoute of AdministrationAnimal ModelTime Point (post-carrageenan)Paw Edema Inhibition (%)Reference
Ibuprofen100 mg/kgOralRat3 hours~45-55%[1][2]
Indomethacin10 mg/kgOralRat4 hours~57%[3][4]
Dexamethasone0.25 mg/animalOralDog4-48 hoursSignificant reduction[5]
Diclofenac Sodium150 mg/kgOralRat3 hoursSignificant reduction[6]
Table 2: In Vivo Efficacy of Standard Anti-Inflammatory Drugs in Lipopolysaccharide (LPS)-Induced Inflammation
DrugDoseRoute of AdministrationAnimal ModelKey Outcome MeasureResultReference
Dexamethasone20 mg/kgIntraperitonealRatNeutrophil influx reduction40-60%[7]
Dexamethasone1 mg/kgIntraperitonealMouseIL-6 & TNF-α secretionSuppression[8]

This compound: An Unexplored Potential

This compound is a lignan isolated from the medicinal plant Kadsura heteroclita.[9] While direct in vivo anti-inflammatory data for this compound is absent, studies on other dibenzocyclooctadiene lignans and extracts from Kadsura species provide insights into its potential mechanisms of action.

Research on related compounds suggests that the anti-inflammatory effects of dibenzocyclooctadiene lignans are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][7][10] This pathway is a critical regulator of the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Experimental Protocols: A Methodological Blueprint

Should in vivo studies on this compound be undertaken, the following established protocols for key inflammation models would be appropriate for a comparative evaluation.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[6][11]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used.

  • Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.

  • Treatment: Test compounds (e.g., this compound) and standard drugs are administered orally or intraperitoneally at specified doses prior to carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammatory responses.

  • Animals: Male C57BL/6 or BALB/c mice are commonly used.

  • Induction: LPS (endotoxin) from E. coli is administered via intraperitoneal injection.

  • Treatment: this compound or standard drugs are administered prior to or concurrently with the LPS challenge.

  • Outcome Measures: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA. Organ tissues can also be harvested for histological analysis and measurement of inflammatory markers.

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group.

Visualizing the Inflammatory Cascade and Potential Intervention

To understand the molecular targets for anti-inflammatory drugs, it is crucial to visualize the signaling pathways involved.

Inflammatory Signaling Pathway Potential Anti-Inflammatory Mechanism of Dibenzocyclooctadiene Lignans LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Lignans Dibenzocyclooctadiene Lignans (e.g., this compound - Postulated) Lignans->IKK Inhibits (Postulated) Lignans->NFkB Inhibits Nuclear Translocation (Postulated)

Caption: Postulated anti-inflammatory mechanism of dibenzocyclooctadiene lignans.

Experimental Workflow for Carrageenan-Induced Paw Edema Workflow for In Vivo Anti-Inflammatory Screening Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Drug_Administration Drug Administration (Oral/IP) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly for 5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Standard workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

While the direct in vivo anti-inflammatory efficacy of this compound remains to be elucidated, the existing evidence from related compounds and the traditional use of its plant source provide a strong rationale for its investigation. Future preclinical studies employing standardized models, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, are warranted to quantify its efficacy and compare it directly with established anti-inflammatory drugs. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-inflammatory agent. Researchers in drug development are encouraged to pursue these investigations to unlock the potential of this natural compound.

References

No Publicly Available Data on the Ion Channel Selectivity of Heteroclitin D

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the selectivity profile of Heteroclitin D against various ion channels, no specific experimental data or publications detailing its activity were found. As a result, a comparison guide on this topic cannot be provided at this time.

The investigation included targeted searches for electrophysiological studies, biological activity reports, and target identification of this compound. However, the search results did not yield any information directly related to the interaction of this compound with any ion channels. The scientific literature readily available through these searches does not appear to contain studies on its mechanism of action in the context of ion channel modulation.

Therefore, the core requirements of the request, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways related to this compound's ion channel selectivity, cannot be fulfilled due to the absence of foundational data.

Researchers, scientists, and drug development professionals interested in the ion channel activity of this compound may need to conduct initial screenings and electrophysiological assays to determine its potential effects. Currently, this information is not present in the public domain based on the conducted searches.

The Untapped Potential of Heteroclitin D: A Call for Synergistic Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant gap in the scientific literature regarding the synergistic effects of Heteroclitin D with other natural compounds. Despite its promising profile as a bioactive lignan isolated from medicinal plants of the Kadsura genus, research into its combinatorial effects remains unexplored. This comparison guide aims to synthesize the existing knowledge on this compound and related compounds, highlight the absence of synergistic data, and propose a framework for future investigations into its potential combination therapies.

This compound is recognized as a lignan with notable biological activity, primarily as an L-type calcium channel inhibitor. Lignans from the Kadsura genus, in general, have been reported to possess a range of pharmacological properties, including anti-cancer, anti-HIV, and anti-inflammatory activities.[1][2][3][4] The modulation of calcium channels is a critical mechanism in cellular signaling, and its inhibition can impact various pathological processes, including cancer cell proliferation.

While direct data on this compound is scarce, studies on other L-type calcium channel blockers have demonstrated synergistic anti-cancer effects when combined with conventional chemotherapeutic drugs.[5][6] For instance, verapamil, a well-known calcium channel blocker, has been shown to enhance the efficacy of chemotherapy in resistant lung cancer cells by inducing autophagy and apoptosis.[5][6] This suggests a potential avenue for investigating similar synergistic interactions with this compound.

Comparison with Other Kadsura Lignans

Lignans isolated from the Kadsura genus have demonstrated significant cytotoxic effects against various cancer cell lines. However, studies have predominantly focused on their individual activities rather than their synergistic potential.

CompoundSourceReported ActivitySynergistic Data
This compound Kadsura speciesL-type calcium channel inhibitorNot available
Kadusurain A-C Kadsura coccineaAnti-proliferative effects against A549, HCT116, HL-60, and HepG2 tumor cell lines.[1]Not available
Schisandrin B Kadsura heteroclitaInhibits growth and metastasis of various cancer cells, enhances sensitivity to antitumor drugs.[2]Not available
Gomisin G Kadsura interiorStrong anti-HIV activity.[2]Not available

Proposed Experimental Protocols for Investigating Synergism

To address the current knowledge gap, a systematic investigation into the synergistic effects of this compound with other natural compounds is warranted. The following experimental protocols are proposed:

1. Cell Viability and Proliferation Assays:

  • Methodology: The anti-proliferative effects of this compound, a selected natural compound, and their combination would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (e.g., A549, HCT116, HepG2) would be seeded in 96-well plates and treated with various concentrations of the individual compounds and their combinations for 48-72 hours. The absorbance at 570 nm would be measured to determine cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound will be calculated. The synergistic effect of the combination will be determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

2. Apoptosis Assays:

  • Methodology: To determine if the synergistic anti-cancer effect is due to the induction of apoptosis, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry would be performed. Cells would be treated with IC50 concentrations of this compound, the partner compound, and their combination for 48 hours.

  • Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be quantified.

Visualizing Potential Research Pathways

The following diagrams illustrate the logical flow for investigating the synergistic potential of this compound.

experimental_workflow cluster_selection Compound & Cell Line Selection cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Heteroclitin_D This compound MTT_Assay MTT Assay (Cell Viability) Heteroclitin_D->MTT_Assay Natural_Compound Partner Natural Compound Natural_Compound->MTT_Assay Cancer_Cell_Lines Cancer Cell Lines (e.g., A549, HCT116) Cancer_Cell_Lines->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) MTT_Assay->Flow_Cytometry Western_Blot Western Blot (Protein Expression) MTT_Assay->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification CI_Value Combination Index (CI) Calculation IC50->CI_Value Synergism Synergism CI_Value->Synergism Additive Additive Effect CI_Value->Additive Antagonism Antagonism CI_Value->Antagonism Apoptosis_Quantification->Synergism

Caption: Experimental workflow for assessing synergy.

The signaling pathway diagram below illustrates a hypothetical mechanism of synergy, where this compound's calcium channel inhibition could potentiate the pro-apoptotic effects of another natural compound.

signaling_pathway Heteroclitin_D This compound L_type_Ca_Channel L-type Ca2+ Channel Heteroclitin_D->L_type_Ca_Channel inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Proliferation Cell Proliferation Ca_Influx->Proliferation promotes Apoptotic_Pathway Pro-apoptotic Pathway Ca_Influx->Apoptotic_Pathway inhibits Natural_Compound_X Natural Compound X Natural_Compound_X->Apoptotic_Pathway activates Apoptosis Apoptosis Apoptotic_Pathway->Apoptosis induces

Caption: Hypothetical synergistic signaling pathway.

References

Validating the Mechanism of Action of Heteroclitin D as an L-type Calcium Channel Blocker Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Heteroclitin D, a lignan compound isolated from Kadsura medicinal plants, as a putative L-type calcium channel inhibitor. Due to the limited publicly available data on this compound, this document outlines a recommended validation workflow, presents detailed experimental protocols, and offers a comparative analysis with established L-type calcium channel blockers.

Introduction to this compound

This compound is a natural product reported to possess anti-lipid peroxidation properties and to act as an inhibitor of L-type calcium channels. L-type calcium channels are voltage-gated ion channels crucial for regulating intracellular calcium levels, thereby playing a pivotal role in cardiovascular function, neuronal activity, and smooth muscle contraction. Validating the precise mechanism of action of novel compounds like this compound is essential for their development as potential therapeutic agents. The use of knockout models provides a definitive method to confirm the on-target effects of such compounds.

Comparative Analysis of L-type Calcium Channel Blockers

To contextualize the potential efficacy of this compound, it is essential to compare it against well-characterized L-type calcium channel blockers. The following table summarizes key quantitative data for established drugs. The values for this compound are presented as hypothetical placeholders to illustrate the data required for a comprehensive comparison.

CompoundClassTarget Subunit(s)IC50 (L-type Current)Cellular Effect
This compound LignanHypothesized: Cav1.2/Cav1.3To be determinedHypothesized: Reduced intracellular Ca2+ influx
VerapamilPhenylalkylamineCav1.2~1 µMNegative inotropic and chronotropic effects
NifedipineDihydropyridineCav1.2~0.1 µMPotent vasodilator
DiltiazemBenzothiazepineCav1.2~10 µMVasodilator with moderate cardiac effects

Experimental Validation Workflow

A rigorous validation of this compound's mechanism of action would involve a multi-step process, culminating in the use of knockout models to confirm its target.

G cluster_0 In Vitro Characterization cluster_1 Cellular Models cluster_2 Data Analysis & Conclusion A Electrophysiology (Patch-Clamp) B Intracellular Calcium Imaging A->B C Binding Assays B->C G Compare this compound effect in WT vs. KO cells C->G D Wild-Type Cell Line E Cav1.2 Knockout Cell Line D->E F Cav1.3 Knockout Cell Line D->F E->G F->G H Confirm L-type calcium channel as direct target G->H

Caption: Proposed experimental workflow for validating this compound's mechanism.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on L-type calcium currents in a native cellular environment.

Methodology:

  • Cell Culture: Utilize a cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes).

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Solution:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium is used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Voltage Protocol:

    • Hold cells at a membrane potential of -80 mV.

    • Apply a depolarizing step to 0 mV for 200 ms to elicit the peak L-type calcium current.

    • Record baseline currents.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the current at each concentration.

  • Data Analysis: Measure the peak inward current at each concentration and plot a dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging

Objective: To visualize the effect of this compound on intracellular calcium concentration following membrane depolarization.

Methodology:

  • Cell Culture and Loading: Culture cells on glass-bottom dishes and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Stimulation: Perfuse the cells with a high-potassium solution (e.g., replacing NaCl with KCl in the external buffer) to induce membrane depolarization and open L-type calcium channels.

  • Imaging: Use a fluorescence microscope to record the change in fluorescence intensity before, during, and after stimulation.

  • Inhibition Assay: Pre-incubate the cells with this compound for a defined period before stimulation and measure the change in fluorescence.

  • Data Analysis: Quantify the peak fluorescence intensity in the presence and absence of this compound to determine its inhibitory effect on calcium influx.

Validating the Mechanism with Knockout Models

The definitive validation of this compound's mechanism of action would involve the use of cell lines or animal models where the putative target is absent.

G cluster_0 Wild-Type Cells cluster_1 Knockout Cells WT_Cell Wild-Type Cell Expresses Cav1.2 Effect Reduced Calcium Influx WT_Cell->Effect KO_Cell Cav1.2 KO Cell Lacks Cav1.2 No_Effect No Change in Calcium Influx KO_Cell->No_Effect Heteroclitin_D This compound Heteroclitin_D->WT_Cell Heteroclitin_D->KO_Cell

Caption: Logical relationship for knockout model validation.
Experimental Protocol for Knockout Model Validation:

  • Cell Lines: Obtain wild-type cells and isogenic knockout cells for the primary L-type calcium channel alpha subunit, Cav1.2 (CACNA1C gene).

  • Experiment: Perform both whole-cell patch-clamp and intracellular calcium imaging experiments as described above on both the wild-type and Cav1.2 knockout cell lines.

  • Hypothesized Outcome:

    • In wild-type cells , this compound will demonstrate a dose-dependent inhibition of the L-type calcium current and a reduction in depolarization-induced calcium influx.

    • In Cav1.2 knockout cells , the basal L-type calcium current will be absent or significantly reduced. The application of this compound will have no further effect on calcium influx, confirming that its action is dependent on the presence of the Cav1.2 subunit.

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound is the direct blockade of L-type calcium channels, thereby preventing the influx of extracellular calcium into the cell. This reduction in intracellular calcium would then lead to downstream physiological effects such as vasodilation and reduced cardiac contractility.

G Membrane_Depolarization Membrane Depolarization L_type_Channel L-type Calcium Channel (Cav1.2) Membrane_Depolarization->L_type_Channel activates Ca_Influx Ca2+ Influx L_type_Channel->Ca_Influx mediates Heteroclitin_D This compound Heteroclitin_D->L_type_Channel inhibits Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Cellular_Response Cellular Response (e.g., Contraction) Intracellular_Ca->Cellular_Response

Caption: Proposed signaling pathway for this compound's inhibitory action.

Conclusion

While this compound has been identified as a potential L-type calcium channel blocker, rigorous experimental validation is required to confirm its mechanism of action and therapeutic potential. The experimental framework and comparative analysis provided in this guide offer a clear path forward for researchers interested in characterizing this and other novel ion channel modulators. The use of knockout models remains the gold standard for unequivocally linking a compound's activity to a specific molecular target.

Safety Operating Guide

Proper Disposal of Heteroclitin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Heteroclitin D is paramount to maintaining a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, minimizing risk and ensuring adherence to safety protocols.

This compound, a lignan isolated from Kadsura heteroclita, is recognized for its potential as an antitumor promoter or chemopreventor and its inhibitory action on L-type calcium channels.[1] Due to its bioactive and potentially cytotoxic properties, it requires careful management as a hazardous chemical waste.

Summary of Key Data

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
Chemical Formula C27H30O8[2]
CAS Number 140369-76-2[2]
Molecular Weight 482.5 g/mol [2]
Density 1.31±0.1 g/cm³ (at 20°C)[2]
Boiling Point 640.3±55.0 °C (Predicted)[2]
Flash Point 273.3±31.5 °C[2]
Solubility Soluble in DMSO (70 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on general guidelines for the disposal of cytotoxic and hazardous waste and should be adapted to comply with local, state, and federal regulations.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must wear appropriate PPE to prevent exposure. This includes:

  • Two pairs of chemotherapy-tested gloves.

  • A disposable gown.

  • Safety glasses or goggles.

  • A respirator if there is a risk of aerosolization.

Waste Segregation

All waste contaminated with this compound must be segregated from general and other chemical waste streams.[3] This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated PPE.

Waste Collection and Containment
  • Solid Waste: Place solid this compound and contaminated disposable labware into a designated, leak-proof, and puncture-resistant container. This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" with the appropriate hazard symbols.[5]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and shatter-resistant container. The container must be clearly labeled with the contents, including the concentration of this compound and the solvent used.

  • Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.[4]

  • Contaminated PPE: All used PPE should be considered contaminated and disposed of in the designated cytotoxic waste container.[5]

Final Disposal
  • Store the sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste disposal service.

  • The primary method for the final disposal of cytotoxic waste is typically high-temperature incineration.[3]

Mandatory Visualizations

L-type Calcium Channel Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the L-type calcium channel, which is inhibited by this compound.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane LTCC L-type Calcium Channel (Cav1.2) Ca_influx Ca²⁺ Influx LTCC->Ca_influx Depolarization Membrane Depolarization Depolarization->LTCC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_influx->Cellular_Response Triggers Heteroclitin_D This compound Heteroclitin_D->LTCC Inhibits

Caption: Simplified L-type calcium channel signaling pathway.

Experimental Workflow: Disposal of this compound

This workflow outlines the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal_Workflow Start Material Contaminated with this compound Is_Sharp Is it a sharp? Start->Is_Sharp Is_Liquid Is it a liquid? Is_Sharp->Is_Liquid No Sharps_Container Dispose in Labeled Cytotoxic Sharps Container Is_Sharp->Sharps_Container Yes Solid_Waste Solid Waste (e.g., PPE, vials) Is_Liquid->Solid_Waste No Liquid_Container Dispose in Labeled Liquid Cytotoxic Waste Container Is_Liquid->Liquid_Container Yes Solid_Container Dispose in Labeled Solid Cytotoxic Waste Container Solid_Waste->Solid_Container Final_Disposal Arrange for Professional Hazardous Waste Disposal Sharps_Container->Final_Disposal Liquid_Container->Final_Disposal Solid_Container->Final_Disposal

Caption: Disposal workflow for this compound contaminated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heteroclitin D
Reactant of Route 2
Heteroclitin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.